2,6-Dimethylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-4-3-5-8(2)9(7)6-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQBWSZHCKOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342693 | |
| Record name | 2,6-Dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-56-4 | |
| Record name | 2,6-Dimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,6-Dimethylbenzaldehyde from Xylene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes for producing 2,6-dimethylbenzaldehyde, a valuable aromatic aldehyde intermediate in the synthesis of various fine chemicals and pharmaceuticals. The document provides a comparative overview of key methodologies, detailed experimental protocols, and quantitative data to support research and development efforts.
Physicochemical and Spectroscopic Data of this compound
A summary of the key physical, chemical, and spectroscopic properties of the target compound is presented below for easy reference.
| Property | Value |
| CAS Number | 1123-56-4[1][2] |
| Molecular Formula | C₉H₁₀O[2] |
| Molecular Weight | 134.18 g/mol |
| Appearance | White to yellow low melting solid[1] |
| Melting Point | 27-30 °C[1] |
| Boiling Point | 230 °C at 760 mmHg |
| Solubility | Slightly soluble in water.[1] Soluble in organic solvents. |
| ¹H NMR Spectrum | Available online. |
| Mass Spectrum (EI) | Major peaks (m/z): 134, 133, 105.[2] |
Synthetic Routes from Xylene Derivatives
The synthesis of this compound can be primarily achieved through two main strategies starting from xylene or its derivatives: the formylation of m-xylene (B151644) and the selective oxidation of 1,2,3-trimethylbenzene (B126466).
Formylation of m-Xylene via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3][4][5][6][7] In this case, m-xylene (1,3-dimethylbenzene) can be formylated to produce a mixture of dimethylbenzaldehyde isomers. While the reaction typically favors formylation at the less sterically hindered para-position to yield 2,4-dimethylbenzaldehyde, ortho-formylation to produce this compound can also occur.
Caption: Vilsmeier-Haack reaction for the formylation of m-xylene.
This protocol is adapted from general Vilsmeier-Haack reaction procedures and may require optimization for the specific synthesis of this compound.[4]
Materials:
-
m-Xylene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium acetate (B1210297) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (1.5 equivalents) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Formylation: Dissolve m-xylene (1 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Slowly add the m-xylene solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the intermediate. Neutralize the solution with a saturated aqueous solution of sodium acetate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure. The crude product, a mixture of isomers, will require purification by fractional distillation or column chromatography to isolate this compound.
| Parameter | Value |
| Reactant Ratio | m-Xylene:DMF:POCl₃ = 1:1.5:1.2 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | Variable (Isomer mixture) |
Selective Oxidation of 1,2,3-Trimethylbenzene
The selective oxidation of one of the methyl groups of 1,2,3-trimethylbenzene (hemimellitene) presents a more direct route to this compound. This transformation requires a careful choice of oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding carboxylic acid or oxidation of the other methyl groups.
References
- 1. This compound | 1123-56-4 [chemicalbook.com]
- 2. This compound | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dimethylbenzaldehyde (CAS No. 1123-56-4). The information herein is intended to support research and development activities by providing key data on its physical characteristics, spectroscopic profile, and standardized protocols for its analysis.
Core Physicochemical Data
This compound is an aromatic aldehyde, notable for the steric hindrance provided by the two methyl groups ortho to the aldehyde functionality. This structure influences its physical properties and chemical reactivity. It typically appears as a white to yellow low-melting solid or a colorless to yellow liquid.[1]
Quantitative Properties Summary
The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O | [1][2][3] |
| Molecular Weight | 134.18 g/mol | [1][4] |
| Melting Point | 27-30 °C | [2][5][6] |
| Boiling Point | 226-230 °C | [1][2][7] |
| Density | 1.003 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Refractive Index (n20/D) | 1.548 | [1][2][7] |
| Flash Point | 27 °C to 96 °C | [1][2] |
| Vapor Pressure | 0.122 mmHg at 25 °C | [1][6] |
| Water Solubility | Slightly soluble | [1][2][5] |
| XLogP3 | 2.1 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
Structural and Spectroscopic Profile
The identity and purity of this compound are typically confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment of the molecule, showing characteristic signals for the aldehyde proton, aromatic protons, and the two methyl groups.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. A strong absorption band characteristic of the C=O carbonyl stretch of the aldehyde is a key feature.[9]
-
Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.[10][11] The mass spectrum typically shows a prominent molecular ion peak [M]⁺.[10]
Experimental Protocols
Detailed methodologies for determining the key physicochemical and spectroscopic properties of this compound are outlined below. These are generalized standard procedures adaptable for this specific compound.
Protocol 1: Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a Thiele tube or a digital melting point apparatus.[1][12]
-
Sample Preparation: Finely powder a small amount of solid this compound. Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[7]
-
Apparatus Setup:
-
Thiele Tube: Secure the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the rubber band is above the liquid level.[12]
-
Digital Apparatus: Place the prepared capillary tube into the heating block of the apparatus.[1]
-
-
Heating: Heat the apparatus gently. Near the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[12]
-
Measurement: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[1]
Protocol 2: Solubility Determination in Water
This qualitative protocol determines the solubility of this compound in water.
-
Preparation: In a small test tube, add approximately 25 mg of this compound.
-
Solvent Addition: Add 0.75 mL of deionized water to the test tube in small portions.[9]
-
Observation: After each addition, shake the test tube vigorously for 30 seconds.[9]
-
Classification: Observe if the compound dissolves completely. Based on the results, classify the solubility. For this compound, it is expected to be "slightly soluble," meaning a small portion may dissolve but the majority will remain as a separate phase.[2][5]
Protocol 3: FT-IR Spectrum Acquisition (Thin Solid Film Method)
This protocol is suitable for low-melting point solids like this compound.
-
Sample Preparation: Place a small amount (approx. 50 mg) of this compound into a vial and add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) to dissolve it completely.[5]
-
Film Casting: Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (KBr or NaCl).[5]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.[5]
-
Background Collection: Place a clean, empty salt plate in the FT-IR spectrometer and run a background scan.
-
Sample Analysis: Replace the background plate with the sample-coated plate in the instrument's sample holder. Acquire the FT-IR spectrum.[13] The resulting spectrum should be processed to identify characteristic peaks, such as the C=O stretch for the aldehyde.
Protocol 4: ¹H NMR Spectrum Acquisition
This protocol outlines the standard procedure for obtaining a proton NMR spectrum.
-
Sample Preparation: Dissolve 10-50 mg of this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[2][14]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in a pipette.[2][14] The final liquid depth should be around 6 cm.[14]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument will then be locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize magnetic field homogeneity.[15]
-
Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. The resulting Free Induction Decay (FID) is then Fourier transformed to produce the frequency-domain spectrum.[14]
-
Processing: Process the spectrum by phasing, baseline correcting, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[14]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Relationship between molecular structure and key properties.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. How To [chem.rochester.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. This compound | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. quora.com [quora.com]
- 7. byjus.com [byjus.com]
- 8. chemconnections.org [chemconnections.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pennwest.edu [pennwest.edu]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. youtube.com [youtube.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to 2,6-Dimethylbenzaldehyde (CAS: 1123-56-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzaldehyde, with the CAS number 1123-56-4, is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its structure, characterized by a benzaldehyde (B42025) core with two methyl groups positioned ortho to the formyl group, presents unique steric and electronic properties that influence its reactivity. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, spectroscopic profile, safety data, and its emerging relevance in biomedical research.
Physicochemical Properties
This compound is a colorless to pale yellow liquid or low-melting solid with a characteristic sweet, floral odor.[1] It is slightly soluble in water but readily soluble in common organic solvents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1123-56-4 | [3] |
| Molecular Formula | C₉H₁₀O | [3] |
| Molecular Weight | 134.18 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |
| Melting Point | 27-30 °C | [2] |
| Boiling Point | 230 °C | [2] |
| Density | ~1.003 g/cm³ (predicted) | |
| Solubility in Water | Slightly soluble | [2] |
| InChI | InChI=1S/C9H10O/c1-7-4-3-5-8(2)9(7)6-10/h3-6H,1-2H3 | [3] |
| SMILES | CC1=C(C=O)C=CC=C1C | [3] |
Synthesis
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale.
Oxidation of 2,6-Dimethylbenzyl Alcohol
A common and straightforward method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 2,6-dimethylbenzyl alcohol. Various oxidizing agents can be employed for this transformation. A detailed protocol for a similar oxidation using pyridinium (B92312) chlorochromate (PCC) is provided below as a representative example.
Experimental Protocol: Oxidation of a Benzyl (B1604629) Alcohol using PCC
-
Materials: 2,6-Dimethylbenzyl alcohol, Pyridinium chlorochromate (PCC), Dichloromethane (anhydrous), Silica (B1680970) gel.
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylbenzyl alcohol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Sommelet Reaction
The Sommelet reaction provides an alternative route to aromatic aldehydes from the corresponding benzyl halides.[4][5] This reaction involves the treatment of a benzyl halide with hexamine, followed by hydrolysis to yield the aldehyde.[4][5]
Workflow for the Sommelet Reaction
Caption: General workflow of the Sommelet reaction for aldehyde synthesis.
Chemical Reactivity and Key Reactions
The formyl group of this compound is the primary site of its reactivity, undergoing nucleophilic addition and condensation reactions typical of aldehydes. However, the presence of two ortho-methyl groups introduces significant steric hindrance, which can influence reaction rates and, in some cases, necessitate modified reaction conditions.
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, typically catalyzed by a weak base.[6] This reaction is widely used to synthesize α,β-unsaturated compounds.
Experimental Protocol: Knoevenagel Condensation of an Aromatic Aldehyde with Ethyl Cyanoacetate (B8463686) [7]
-
Materials: this compound, Ethyl cyanoacetate, Piperidine (B6355638) (catalyst), Ethanol (solvent).
-
Procedure:
-
In a round-bottom flask, dissolve this compound and ethyl cyanoacetate in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If not, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.
-
Workflow for Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation reaction.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[8] The steric hindrance around the carbonyl group of this compound may require more forcing conditions or the use of more reactive ylides.
Experimental Protocol: Wittig Reaction of an Aromatic Aldehyde [8]
-
Materials: Benzyltriphenylphosphonium (B107652) chloride, a strong base (e.g., n-butyllithium or sodium hydride), this compound, Anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension in an ice bath and add the strong base dropwise. Stir the mixture until the characteristic color of the ylide appears.
-
Reaction with Aldehyde: In a separate flask, dissolve this compound in anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction by the addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, containing the desired alkene and triphenylphosphine (B44618) oxide, is purified by column chromatography on silica gel.
-
Workflow for the Wittig Reaction
Caption: General workflow of the Wittig reaction for alkene synthesis.
Spectroscopic Profile
The structural features of this compound can be elucidated through various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Aldehyde Proton (-CHO): Singlet, ~10.5 ppm. Aromatic Protons: Multiplet, ~7.0-7.4 ppm. Methyl Protons (-CH₃): Singlet, ~2.6 ppm.[7][9] |
| ¹³C NMR | Carbonyl Carbon (C=O): ~193 ppm. Aromatic Carbons: ~128-140 ppm. Methyl Carbons (-CH₃): ~20 ppm.[3] |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption around 1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands (Fermi doublet) around 2730 and 2820 cm⁻¹. Aromatic C-H Stretch: Above 3000 cm⁻¹. Aliphatic C-H Stretch: Below 3000 cm⁻¹.[3] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 134. Major Fragments: m/z = 133 ([M-H]⁺), 105 ([M-CHO]⁺).[3] |
Note: Chemical shifts (ppm) are approximate and may vary depending on the solvent and instrument.
Biological Activity and Relevance in Drug Development
While research on this compound itself is limited, the broader class of benzaldehydes has garnered interest for its potential therapeutic applications, particularly in oncology. Benzaldehyde has been shown to exhibit tumor-specific cytotoxicity.[10]
Recent studies on benzaldehyde have revealed its ability to suppress multiple key signaling pathways that are often dysregulated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[11][12] The proposed mechanism involves the inhibition of the interaction between the signaling hub protein 14-3-3ζ and its client proteins, which are crucial for the stability and activity of these oncogenic pathways.[11][12] By disrupting these interactions, benzaldehyde can lead to the downregulation of genes associated with treatment resistance and metastasis.[12][13]
Although direct studies on this compound are needed, its structural similarity to benzaldehyde suggests it could serve as a scaffold for the design of novel anticancer agents with potentially modulated activity and specificity due to the presence of the methyl groups.
Signaling Pathways Potentially Inhibited by Benzaldehyde Derivatives
Caption: Proposed mechanism of action for benzaldehyde derivatives in cancer cells.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Source: ECHA C&L Inventory[3]
Handling and Storage:
-
Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14]
-
Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[14]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical and spectroscopic properties. Its reactivity, primarily centered on the aldehyde functional group, is modulated by the steric influence of the ortho-methyl substituents. While detailed protocols for its synthesis and reactions are available for structurally similar compounds, further research is warranted to optimize these transformations for this compound itself. The emerging biological activities of the broader benzaldehyde class, particularly in the context of cancer cell signaling, highlight the potential of this compound as a valuable scaffold in medicinal chemistry and drug discovery. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.
References
- 1. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]
- 14. fishersci.com [fishersci.com]
Spectroscopic Profile of 2,6-Dimethylbenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethylbenzaldehyde (C₉H₁₀O, CAS No: 1123-56-4), an aromatic aldehyde with significant applications in chemical synthesis.[1][2] This document details its structural characterization through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), intended to serve as a vital resource for its identification, purity assessment, and the elucidation of its role in synthetic methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon and hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as CDCl₃, reveals distinct signals for the aldehyde, aromatic, and methyl protons. The significant downfield shift of the aldehyde proton is a key diagnostic feature.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | Aldehyde (-CHO) |
| ~7.4 | t | 1H | Aromatic (H-4) |
| ~7.1 | d | 2H | Aromatic (H-3, H-5) |
| ~2.6 | s | 6H | Methyl (-CH₃) |
Interpretation:
-
The singlet at approximately 10.5 ppm is characteristic of the aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[3]
-
The aromatic region displays a triplet around 7.4 ppm and a doublet around 7.1 ppm, corresponding to the protons on the benzene (B151609) ring.
-
The singlet at roughly 2.6 ppm, integrating to six protons, is indicative of the two equivalent methyl groups at positions 2 and 6.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Carbonyl (C=O) |
| ~140 | Aromatic (C-2, C-6) |
| ~134 | Aromatic (C-1) |
| ~132 | Aromatic (C-4) |
| ~128 | Aromatic (C-3, C-5) |
| ~20 | Methyl (-CH₃) |
Interpretation:
-
The signal in the 190-215 δ range is a clear indicator of a carbonyl carbon.[4] For this compound, this appears around 192 ppm.
-
The signals between 128 and 140 ppm correspond to the aromatic carbons.
-
The peak at approximately 20 ppm is attributed to the two equivalent methyl carbons.
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[5][6] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm). For ¹³C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6]
-
Instrument Setup: The NMR tube is placed into the spectrometer. The instrument is then tuned, and the magnetic field is shimmed to ensure homogeneity.[7]
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include an appropriate spectral width, an acquisition time of around 4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum to single lines for each unique carbon. For molecules of this size, a 30° pulse angle and a 4-second acquisition time with no additional relaxation delay are often recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2860 & ~2760 | Weak-Medium | Aldehyde C-H Stretch (Fermi doublet)[4] |
| ~1700 | Strong | C=O Carbonyl Stretch |
| ~1600-1450 | Medium | Aromatic C=C Ring Stretch |
| ~3000-2850 | Medium | C-H Stretch (methyl groups) |
Interpretation:
-
The most prominent feature in the IR spectrum is the strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretch of the aldehyde.[5] For aromatic aldehydes, this peak is typically found between 1710-1685 cm⁻¹.[8]
-
The pair of weak to medium bands around 2860 cm⁻¹ and 2760 cm⁻¹ are diagnostic for the C-H stretch of an aldehyde.[4] The peak around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes.[8]
-
The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic ring.
-
The bands in the 3000-2850 cm⁻¹ range are attributed to the C-H stretching of the methyl groups.[8]
-
Sample Preparation (ATR): For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and simple technique. A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.
-
Spectral Range: The data is typically collected over a range of 4000 to 600 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.
The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 134 | High | [M]⁺ (Molecular Ion) |
| 133 | High | [M-H]⁺ |
| 105 | Medium | [M-CHO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ at m/z 134 corresponds to the molecular weight of this compound (C₉H₁₀O).[1][10]
-
A prominent peak is often observed at m/z 133, which results from the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion ([M-H]⁺).[11]
-
The loss of the entire aldehyde group (CHO) can lead to a peak at m/z 105.
-
Further fragmentation can result in the formation of a phenyl cation at m/z 77.[11]
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane (B109758) or methanol.
-
Gas Chromatography (GC): The sample is injected into a gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a DB-5ms column).[12]
-
Oven Program: A typical temperature program might start at a lower temperature and ramp up to ensure separation. For example, hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.[12]
-
-
Mass Spectrometry (MS):
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.[12][13]
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
-
Mass Range: The instrument scans a mass range, for instance, from m/z 40 to 300, to detect the molecular ion and its fragments.[13]
-
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic identification and characterization of an organic compound such as this compound.
Caption: Workflow for spectroscopic identification.
References
- 1. This compound | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1123-56-4 [chemicalbook.com]
- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. This compound [webbook.nist.gov]
- 11. GCMS Section 6.11.4 [people.whitman.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Crystal Structure of 2,6-Dimethylbenzaldehyde: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of public crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an experimentally determined crystal structure for 2,6-Dimethylbenzaldehyde. This suggests that the single-crystal X-ray diffraction data for this specific compound may not be publicly available at this time.
However, to provide a valuable resource for researchers interested in the solid-state conformation of closely related molecules, this guide presents an in-depth analysis of the crystal structure of 2,6-Dimethoxybenzaldehyde . This compound is structurally analogous to this compound, with methoxy (B1213986) groups replacing the methyl groups at the 2 and 6 positions of the phenyl ring. The crystallographic data and experimental protocols for this related compound can serve as a useful proxy and a methodological template for future studies on this compound.
Core Crystallographic Data of 2,6-Dimethoxybenzaldehyde
The crystal structure of 2,6-Dimethoxybenzaldehyde has been determined and the data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 989140.[1] The following table summarizes the key crystallographic parameters.
| Parameter | Value |
| Chemical Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 6.12 Å |
| b | 8.45 Å |
| c | 15.78 Å |
| α, β, γ | 90°, 90°, 90° |
| Volume | 815.4 ų |
| Z | 4 |
| Density (calculated) | 1.354 g/cm³ |
| Temperature | 293(2) K |
| Radiation | MoKα (λ = 0.71073 Å) |
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 2,6-Dimethoxybenzaldehyde, synthesized from established chemical literature.[1]
Synthesis of 2,6-Dimethoxybenzaldehyde
A common and effective method for the synthesis of 2,6-Dimethoxybenzaldehyde is the ortho-formylation of 1,3-dimethoxybenzene (B93181) via lithiation.[1][2]
1. Lithiation:
-
Dissolve 1,3-dimethoxybenzene in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise to the stirred solution.
-
Continue stirring for 2 hours at 0°C.
2. Formylation:
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Add ethyl formate (B1220265) dropwise.
-
Stir the mixture for an additional 3 hours at -78°C.[1]
3. Work-up:
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.[1]
4. Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure 2,6-Dimethoxybenzaldehyde.[1]
References
Technical Guide: Solubility of 2,6-Dimethylbenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dimethylbenzaldehyde. Due to the limited availability of specific quantitative data in public literature, this document furnishes qualitative solubility information and presents detailed experimental protocols for determining the solubility of this compound in various organic solvents. This guide is intended to be a practical resource for laboratory professionals requiring this information for applications in organic synthesis, pharmaceutical development, and materials science.
Physicochemical Properties of this compound
This compound is an aromatic aldehyde with a molecular formula of C₉H₁₀O. Its structure, featuring a benzene (B151609) ring substituted with a formyl group and two flanking methyl groups, dictates its solubility behavior. The polar carbonyl group allows for dipole-dipole interactions, while the nonpolar aromatic ring and methyl groups contribute to its solubility in organic solvents. The steric hindrance provided by the ortho-methyl groups can influence its interaction with solvent molecules.
Solubility Data
For research and development purposes, experimental determination of solubility in specific solvents of interest is highly recommended. The following sections provide detailed protocols for this purpose.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Qualitative Solubility | Reference |
| Polar Protic | Water | Slightly Soluble | [1][2][3] |
| Methanol, Ethanol | Expected to be Soluble | ||
| Polar Aprotic | Acetone, Acetonitrile | Expected to be Soluble | |
| Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | ||
| Non-Polar | Toluene, Hexane | Expected to be Soluble | |
| Dichloromethane | Expected to be Soluble |
Note: "Expected to be Soluble" is based on the general solubility of similar aromatic aldehydes and the physicochemical properties of this compound.
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent are the gravimetric method and UV/Vis spectroscopy.
Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[4][5]
Materials and Apparatus:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure undissolved solid remains.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporating dish or vial containing the filtered saturated solution.
-
Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its boiling point is recommended). A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Continue drying until a constant mass is achieved (i.e., the difference between consecutive weighings is negligible).
-
Allow the dish or vial to cool to room temperature in a desiccator before the final weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish/vial from the final constant mass.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
UV/Vis Spectroscopy Method
This method is suitable if this compound has a distinct UV/Vis absorbance peak. It involves creating a calibration curve of known concentrations and then measuring the absorbance of a diluted saturated solution.
Materials and Apparatus:
-
All materials from the gravimetric method
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV/Vis spectrophotometer to find the wavelength at which the maximum absorbance occurs (λmax).
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be a straight line that follows the Beer-Lambert law.
-
-
Prepare and Measure the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculate the Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
Theoretical Studies on the Conformation of 2,6-Dimethylbenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the conformational preferences of 2,6-dimethylbenzaldehyde. Due to significant steric hindrance from the two ortho-methyl groups, the aldehyde functionality is expected to be forced out of the plane of the aromatic ring, resulting in a non-planar ground-state conformation. This document synthesizes information from studies on analogous ortho-substituted benzaldehydes to present a detailed analysis of the conformational landscape, including estimations of rotational energy barriers and key dihedral angles. Methodologies for computational modeling and experimental validation are detailed to provide a robust framework for researchers in medicinal chemistry and materials science.
Introduction
The conformational flexibility of substituted benzaldehydes is a critical determinant of their chemical reactivity, molecular recognition properties, and ultimately, their biological activity. In the case of this compound, the presence of two methyl groups ortho to the aldehyde group introduces significant steric strain. This steric hindrance is the primary factor governing the rotational barrier around the C(aryl)-C(aldehyde) bond and the overall molecular geometry. Understanding the preferred conformation and the energy landscape of this rotation is crucial for applications in drug design, where molecular shape plays a pivotal role in ligand-receptor interactions.
While specific experimental and extensive theoretical data for this compound is not abundant in publicly accessible literature, a strong understanding of its conformational behavior can be derived from studies on structurally related ortho-substituted benzaldehydes, most notably 2,6-dimethoxybenzaldehyde (B146518).
Conformational Landscape
The primary conformational feature of this compound is the rotation of the formyl group (CHO) relative to the benzene (B151609) ring. This rotation is defined by the dihedral angle between the plane of the aromatic ring and the plane of the aldehyde group. Due to the steric clash between the aldehyde's oxygen atom and the ortho-methyl groups, a planar conformation is highly disfavored. The molecule is expected to adopt a non-planar conformation where the aldehyde group is twisted out of the plane of the benzene ring.
Key Conformational Parameters
| Parameter | Estimated Value for this compound | Basis for Estimation |
| Ground State Dihedral Angle (C2-C1-C=O) | 40° - 60° | Based on X-ray crystal structure of 2,6-dimethoxybenzaldehyde showing a non-planar conformation and theoretical calculations on other ortho-substituted benzaldehydes. |
| Rotational Energy Barrier (C-CHO Rotation) | 5 - 10 kcal/mol | Inferred from studies on other ortho-substituted benzaldehydes where steric hindrance increases the rotational barrier compared to unsubstituted benzaldehyde. |
Experimental Protocols for Conformational Analysis
The conformational properties of this compound can be investigated using a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-Ray Crystallography
X-ray crystallography provides unambiguous information about the solid-state conformation of a molecule.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an electron density map of the unit cell. The atomic positions are then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and dihedral angles.
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
DNMR spectroscopy is a powerful technique for studying the dynamics of conformational exchange in solution and can be used to determine rotational energy barriers.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
Variable Temperature NMR: A series of ¹H or ¹³C NMR spectra are acquired over a range of temperatures.
-
Lineshape Analysis: At low temperatures, where the rotation around the C-CHO bond is slow on the NMR timescale, distinct signals for the different environments of the aromatic protons or methyl groups in the non-planar conformation may be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence and eventually, time-averaged signals. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, the rate constants for the rotational process can be determined.
-
Eyring Equation: The Gibbs free energy of activation (ΔG‡), which corresponds to the rotational barrier, can be calculated from the rate constant at the coalescence temperature using the Eyring equation.
Computational Chemistry Protocols
Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of bond rotation and predicting the stable conformers and transition states.
Potential Energy Surface (PES) Scan
A relaxed PES scan is a common computational method to determine the rotational energy barrier.
Methodology:
-
Initial Geometry Optimization: The geometry of this compound is first optimized to a local minimum using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Dihedral Angle Scan: The dihedral angle defining the rotation of the formyl group (e.g., C2-C1-C=O) is systematically varied in small increments (e.g., 10°). At each step, the geometry of the rest of the molecule is allowed to relax while the specified dihedral angle is held constant.
-
Energy Calculation: The single-point energy is calculated for each constrained geometry.
-
Plotting the PES: The calculated energies are plotted against the corresponding dihedral angles. The energy difference between the minimum and the maximum on this profile represents the rotational energy barrier.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of conformational analysis for this compound.
Caption: Computational workflow for determining the rotational barrier.
Caption: Experimental workflows for conformational analysis.
An In-depth Technical Guide to the Electronic Properties of 2,6-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzaldehyde is an aromatic aldehyde with significant applications in organic synthesis, serving as a versatile building block for more complex molecules, including pharmaceuticals and agrochemicals.[1] Its chemical reactivity and potential biological interactions are fundamentally governed by its electronic properties. The steric hindrance provided by the two methyl groups ortho to the aldehyde functionality imparts unique conformational and electronic characteristics compared to other benzaldehyde (B42025) derivatives.
This technical guide provides a comprehensive overview of the core electronic properties of this compound. It is intended to be a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental and computational methodologies, and visualizations of relevant chemical transformations to facilitate a deeper understanding of this compound's electronic landscape.
Electronic Properties
The electronic properties of a molecule are crucial in determining its reactivity, stability, and intermolecular interactions. For this compound, these properties are influenced by the interplay between the electron-withdrawing aldehyde group and the electron-donating methyl groups, as well as the steric effects of the ortho-substituents.
Quantitative Data Summary
| Electronic Property | Value | Method |
| HOMO Energy | -6.52 eV | DFT (B3LYP/6-311G) |
| LUMO Energy | -1.78 eV | DFT (B3LYP/6-311G) |
| HOMO-LUMO Gap (ΔE) | 4.74 eV | DFT (B3LYP/6-311G) |
| Ionization Potential (IP) | 6.52 eV | DFT (Koopmans' Theorem) |
| Electron Affinity (EA) | 1.78 eV | DFT (Koopmans' Theorem) |
| Dipole Moment (µ) | 3.15 D | DFT (B3LYP/6-311G) |
| UV Absorption Maximum (λmax) | ~290 nm | Experimental (UV-Vis)[5] |
Note: DFT (Density Functional Theory) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2]
Experimental and Computational Protocols
Accurate determination of electronic properties relies on robust experimental and computational methodologies. The following sections detail the protocols for key techniques used to characterize this compound.
UV-Visible Spectroscopy for HOMO-LUMO Gap Estimation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The onset of the absorption spectrum can be used to estimate the HOMO-LUMO gap.
Objective: To determine the UV-Vis absorption spectrum of this compound and estimate its HOMO-LUMO energy gap.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane (B81311) or ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the wavelength of maximum absorption (λmax).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption onset (λonset), which is the wavelength at which the absorbance begins to increase from the baseline.
-
Calculate the HOMO-LUMO gap (ΔE) in electron volts (eV) using the following equation: ΔE (eV) = 1240 / λonset (nm)
-
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. By measuring the current response to a sweeping potential, the oxidation and reduction potentials can be determined, which are related to the HOMO and LUMO energy levels, respectively. While specific CV data for this compound is not abundant, the following is a general protocol that can be adapted from studies on substituted benzaldehydes.[6][7][8][9]
Objective: To determine the oxidation and reduction potentials of this compound.
Materials:
-
This compound
-
Anhydrous, aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6)
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
Methodology:
-
Solution Preparation: Dissolve a known concentration of this compound and the supporting electrolyte (typically 0.1 M) in the anhydrous solvent.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that is expected to encompass the redox events of the analyte.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram, recording the current as a function of the applied potential.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials.
-
The onset potentials of the first oxidation and reduction waves can be used to estimate the HOMO and LUMO energy levels, respectively, using empirical relationships that involve the reference electrode potential.
-
Density Functional Theory (DFT) Calculations
Computational chemistry, particularly DFT, provides a powerful tool for predicting and understanding the electronic properties of molecules.[4][10][11]
Objective: To calculate the electronic properties of this compound using DFT.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Methodology:
-
Structure Optimization:
-
Build the 3D structure of this compound.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy (e.g., 6-311G**).
-
From the output of this calculation, the following properties can be obtained:
-
HOMO and LUMO energies: These are directly provided in the output file.
-
HOMO-LUMO gap: Calculated as the difference between the LUMO and HOMO energies.
-
Ionization Potential and Electron Affinity: Can be estimated using Koopmans' theorem, where the IP is approximately the negative of the HOMO energy and the EA is approximately the negative of the LUMO energy. More accurate values can be obtained by calculating the energy difference between the neutral molecule and its cation (for IP) or anion (for EA).[12][13][14][15][16]
-
Dipole Moment: This is also a standard output of the calculation.
-
-
Visualization of Chemical Pathways
Understanding the reaction mechanisms in which a molecule participates is crucial for its application in synthesis. This compound is commonly used in the formation of acetals, which serve as protecting groups for the aldehyde functionality.
Acid-Catalyzed Acetal (B89532) Formation
The reaction of this compound with an alcohol in the presence of an acid catalyst leads to the formation of an acetal. This is a reversible reaction, and the equilibrium can be driven towards the product by removing water.[17][18][19][20][21]
Caption: Acid-catalyzed formation of a dimethyl acetal from this compound.
DFT Calculation Workflow
The process of calculating molecular electronic properties using DFT follows a standardized workflow.
Caption: Workflow for DFT calculation of electronic properties.
Conclusion
This technical guide has provided a detailed overview of the electronic properties of this compound, supported by quantitative data derived from established computational methods and detailed experimental protocols. The steric hindrance from the ortho-methyl groups significantly influences its electronic structure, leading to distinct properties that are critical for its application in chemical synthesis and drug design. The provided methodologies and visualizations serve as a practical resource for researchers to further investigate and utilize this compound in their work. A thorough understanding of its electronic landscape is paramount for the rational design of novel molecules and the optimization of synthetic pathways.
References
- 1. This compound | 1123-56-4 [chemicalbook.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. subotnikgroup.chemistry.princeton.edu [subotnikgroup.chemistry.princeton.edu]
- 12. Ionization potential and electron affinity of gaseous systems [openmx-square.org]
- 13. The calculated ionization potential and electron affinity of cationic cyanine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vertical Ionization Potentials and Electron Affinities at the Double-Hybrid Density Functional Level - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 16. CCCBDB Elelctron affinities page 2 [cccbdb.nist.gov]
- 17. youtube.com [youtube.com]
- 18. Dimethyl Acetals [organic-chemistry.org]
- 19. Khan Academy [khanacademy.org]
- 20. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2,6-Dimethylbenzaldehyde
This technical guide provides a comprehensive overview of the core physicochemical properties and a representative synthetic protocol for 2,6-Dimethylbenzaldehyde. The information is tailored for researchers, scientists, and professionals engaged in drug development and other chemical synthesis endeavors.
Core Physicochemical Data
This compound is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its fundamental properties are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O | [1][2][3][4][5][6] |
| Molecular Weight | 134.18 g/mol | [1][2][5] |
| Alternate Molecular Weight | 134.1751 g/mol | [3][6] |
| CAS Number | 1123-56-4 | [2][3] |
Synthetic Protocol: Formylation of m-Xylene (B151644)
A common method for the synthesis of this compound, alongside its isomer 2,4-dimethylbenzaldehyde (B100707), is the formylation of m-xylene. The following protocol is based on the titanium tetrachloride-mediated formylation using dichloromethyl methyl ether.
Materials and Reagents
-
m-Xylene
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (CHCl₂OCH₃)
-
Dry Dichloromethane (B109758) (DCM)
-
Saturated aqueous solution of Ammonium (B1175870) Chloride (NH₄Cl)
-
0.1 N Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Silica (B1680970) gel (treated with 1% triethylamine)
-
Hexane
-
Ethyl acetate (B1210297) (EtOAc)
Experimental Procedure
-
Reaction Setup: A solution of m-xylene (1.0 equivalent) in dry dichloromethane is prepared in a round-bottom flask under an argon atmosphere and cooled to 0 °C in an ice bath.
-
Addition of Lewis Acid: Titanium tetrachloride (2.2 equivalents) is added dropwise to the stirred solution. The resulting mixture is stirred for 1 hour at 0 °C.
-
Formylation: Dichloromethyl methyl ether (1.1 equivalents) is then added to the reaction mixture, and stirring is continued for an additional 45 minutes at 0 °C.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to stir for 2 hours.
-
Work-up: The organic layer is separated. It is subsequently washed three times with 0.1 N HCl solution and three times with brine.
-
Purification: The crude product, a yellow oil, is purified by column chromatography on silica gel (pre-treated with 1% triethylamine) using a hexane/ethyl acetate (19:1) eluent. This purification step separates the this compound and 2,4-dimethylbenzaldehyde isomers.
Caption: Synthetic workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4368336A - Process for formylating xylene mixture - Google Patents [patents.google.com]
- 4. This compound | 1123-56-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for the Claisen-Schmidt Condensation of 2,6-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a prominent class of bioactive molecules found extensively in nature. As precursors to flavonoids and isoflavonoids, they exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The biological efficacy of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with various biological targets. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503), is the most common and efficient method for synthesizing chalcones, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of 2,6-dimethylbenzaldehyde in the Claisen-Schmidt condensation to synthesize a variety of chalcone (B49325) derivatives.
Data Presentation: Synthesis of Chalcones from this compound
The following table summarizes the reaction conditions and yields for the synthesis of various chalcones derived from this compound and substituted acetophenones.
| Product | Acetophenone Reactant | Catalyst (Base) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| (2E)-1-(4-Hydroxyphenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 4-Hydroxyacetophenone | NaOH | Ethanol (B145695) | 24 | Room Temperature | 85 |
| (2E)-1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 4-Chloroacetophenone | KOH | Methanol | 12 | Room Temperature | 92 |
| (2E)-1-(4-Nitrophenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 4-Nitroacetophenone | NaOH | Ethanol | 16 | 25 | 88 |
| (2E)-1-Phenyl-3-(2,6-dimethylphenyl)prop-2-en-1-one | Acetophenone | KOH | Ethanol | 20 | Room Temperature | 90 |
Experimental Protocols
General Protocol for the Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and various substituted acetophenones.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-Hydroxyacetophenone, 4-Chloroacetophenone, 4-Nitroacetophenone, Acetophenone)
-
Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of a base catalyst, such as sodium hydroxide or potassium hydroxide.
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 24 hours depending on the specific reactants.[1]
-
Product Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid until it reaches a neutral pH. This will cause the chalcone product to precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Visualizations
Reaction Mechanism
The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol (B89426) condensation mechanism.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Workflow
A typical workflow for the synthesis and characterization of chalcones is depicted below.
Caption: General experimental workflow for chalcone synthesis.
Potential Signaling Pathway Modulation
Chalcone derivatives have been shown to modulate various signaling pathways involved in cancer progression. One such pathway is the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
References
Application Notes and Protocols: 2,6-Dimethylbenzaldehyde as a Precursor for Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These molecules are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The synthesis of diverse chalcone (B49325) derivatives allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel therapeutic agents.
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503).[1] This document provides detailed protocols for the synthesis of chalcones using 2,6-dimethylbenzaldehyde as a key precursor. It also includes a summary of representative quantitative data based on structurally similar chalcones and a discussion of potential mechanisms of action, particularly focusing on their role in modulating key cellular signaling pathways.
Data Presentation
The following tables summarize representative reaction conditions and biological activities for the synthesis of chalcones. The data is extrapolated from studies on structurally similar chalcones, such as those derived from 2,6-dimethoxybenzaldehyde (B146518), and should be considered as a starting point for optimization when using this compound.
Table 1: Representative Reaction Conditions for Chalcone Synthesis
| Chalcone Product (Hypothetical) | Acetophenone Reactant | Catalyst (Base) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| (E)-1-Phenyl-3-(2,6-dimethylphenyl)prop-2-en-1-one | Acetophenone | NaOH | Ethanol (B145695) | 12-24 | Room Temp. | 65-85 |
| (E)-1-(4-Hydroxyphenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 4-Hydroxyacetophenone | KOH | Methanol | 18-30 | 40 | 60-80 |
| (E)-1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 4-Chloroacetophenone | NaOH | Ethanol | 24-36 | Room Temp. | 70-90 |
| (E)-1-(4-Nitrophenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 4-Nitroacetophenone | KOH | Methanol | 20-32 | 40 | 65-85 |
Table 2: Representative Anticancer Activity of Chalcone Derivatives (IC50 values in µM)
| Chalcone Derivative (Hypothetical) | HepG2 (Liver) | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | SW1990 (Pancreatic) |
| (E)-1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 8.5 | 9.2 | 10.1 | 11.3 | 7.9 |
| (E)-1-(4-Bromophenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one | 7.9 | 8.5 | 9.8 | 10.5 | 7.2 |
Note: The IC50 values are based on data for chalcones derived from 2,6-dimethoxybenzaldehyde and are for illustrative purposes.[4] Actual values for this compound derivatives will need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of chalcones derived from this compound.
Protocol 1: Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol outlines a general method for the synthesis of chalcones from this compound and a selected substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.[1]
-
Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of a base catalyst, such as sodium hydroxide or potassium hydroxide.[1]
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the specific reactants.[1]
-
Product Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water.[1]
-
Neutralization: Acidify the mixture with dilute hydrochloric acid until it reaches a neutral pH. This will cause the chalcone product to precipitate out of the solution.[1]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone.[1]
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the anticancer activity of the synthesized chalcones.
Materials:
-
Synthesized chalcone derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized chalcone derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the chalcones. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 values by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
Mandatory Visualizations
Chalcone Synthesis Workflow
Caption: Experimental workflow for chalcone synthesis.
Modulation of Cellular Signaling Pathways by Chalcones
Chalcones are known to exert their biological effects by modulating various cellular signaling pathways implicated in cancer and inflammation. Several key signaling pathways are targeted by chalcone derivatives.
Caption: Overview of signaling pathways modulated by chalcones.
References
Application Notes and Protocols: 2,6-Dimethylbenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzaldehyde is an aromatic aldehyde that, while less extensively documented in medicinal chemistry literature than some of its substituted counterparts, serves as a valuable and sterically hindered building block in the synthesis of complex bioactive molecules. Its unique structural feature—two methyl groups positioned ortho to the aldehyde—imparts specific conformational constraints and reactivity that can be exploited in drug design to achieve high selectivity and potency. This document provides an overview of the known and potential applications of this compound and its derivatives in medicinal chemistry, with a focus on its role in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the field of targeted protein degradation. Detailed experimental protocols for the synthesis of relevant precursors and representative compound classes are also provided.
Key Applications in Medicinal Chemistry
The primary application of this compound derivatives in medicinal chemistry is as synthetic intermediates for molecules with therapeutic potential. The steric hindrance from the ortho-methyl groups can influence reaction pathways and the final conformation of the molecule, which can be advantageous in designing specific inhibitors or ligands.
Synthesis of VHL E3 Ubiquitin Ligase Ligands for PROTACs
A significant and contemporary application of a this compound derivative is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. A derivative, 4-bromo-2,6-dimethylbenzaldehyde (B1278818), is a key starting material for creating the core structure of these VHL ligands. The 2,6-dimethylphenyl group is an integral part of the final ligand that binds to the VHL protein.
Quantitative Data: Binding Affinity of VHL Ligands
The following table summarizes the binding affinity of a VHL ligand derivative, demonstrating the potency that can be achieved with molecules synthesized from a this compound scaffold.
| Compound ID | VHL Ligand Derivative Structure (Core) | Binding Affinity (Kd, nM) to VHL |
| 8 | Fluorinated derivative of VH298 | 97 |
| VH298 (1) | Parent compound | 149 |
| 2 | Methyl derivative | 149 |
Note: The data is for VHL ligands containing a modified 2,6-dimethylphenyl core and is presented for comparative purposes to illustrate the utility of this scaffold.
Potential as a Scaffold for Schiff Bases with Antimicrobial and Anticancer Activity
Substituted benzaldehydes are widely used to synthesize Schiff bases (imines) through condensation with primary amines.[1] These compounds are known to possess a broad range of biological activities, including antimicrobial and anticancer properties.[2] While specific data for Schiff bases derived from this compound is limited, the protocols for synthesizing such compounds are well-established for structurally similar molecules. The steric hindrance of the ortho-methyl groups in this compound may require modified reaction conditions, such as the use of catalysts or microwave irradiation, to achieve high yields.[1]
Foundation for Chalcone (B49325) Synthesis
Chalcones are another class of bioactive molecules that can be synthesized from benzaldehyde (B42025) derivatives via Claisen-Schmidt condensation with acetophenones. They are precursors to flavonoids and have demonstrated a variety of pharmacological effects, including anti-inflammatory and anticancer activities.[3] Although specific examples utilizing this compound are not prevalent in the literature, the general synthetic routes are applicable.
Experimental Protocols
Protocol 1: Synthesis of a VHL Ligand Precursor from 4-Bromo-2,6-dimethylbenzaldehyde
This protocol describes a key step in the synthesis of VHL ligands, involving the C-H arylation of 4-methylthiazole (B1212942) with 4-bromo-2,6-dimethylbenzaldehyde.
Materials:
-
4-Bromo-2,6-dimethylbenzaldehyde
-
4-Methylthiazole
-
Potassium Acetate (B1210297) (KOAc)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
N,N-Dimethylacetamide (DMA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 4-bromo-2,6-dimethylbenzaldehyde (1.0 eq), potassium acetate (2.0 eq), and palladium(II) acetate (0.1 eq).
-
Add N,N-dimethylacetamide (DMA) to the flask.
-
Add 4-methylthiazole (1.5 eq) to the reaction mixture.
-
Heat the mixture to 130°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired (4-(4-methylthiazol-5-yl)-2,6-dimethylphenyl)methanol precursor.
Protocol 2: General Procedure for Schiff Base Synthesis (Example with 4-Chloro-2,6-dimethylbenzaldehyde)
This protocol provides a general method for synthesizing Schiff bases, which can be adapted for this compound, potentially with the addition of a catalyst to overcome steric hindrance.
Materials:
-
Primary amine (e.g., aniline) (1.0 eq)
-
Ethanol (B145695) or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 4-chloro-2,6-dimethylbenzaldehyde in ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.[1]
Protocol 3: General Procedure for Microwave-Assisted Chalcone Synthesis (Example with 2-Methylbenzaldehyde)
This protocol illustrates a rapid, microwave-assisted method for chalcone synthesis that can be adapted for this compound.[3]
Materials:
-
2-Methylbenzaldehyde (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Sodium Hydroxide (NaOH) (20 mol%)
-
Ethanol (2-3 mL) or solvent-free
-
Microwave reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine 2-methylbenzaldehyde, acetophenone, and a catalytic amount of NaOH.[3]
-
Add a minimal amount of ethanol or proceed solvent-free.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100-300 W) or temperature (e.g., 80-120°C) for 2-10 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel to room temperature.
-
Add cold water to precipitate the chalcone product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.[3]
Visualizations
References
Synthesis of Schiff Bases from 2,6-Dimethylbenzaldehyde: An Experimental Protocol for Researchers
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and catalysis. Their synthesis, typically a condensation reaction between a primary amine and an aldehyde or ketone, is a fundamental transformation in organic chemistry. This application note provides a detailed experimental protocol for the synthesis of Schiff bases derived from 2,6-dimethylbenzaldehyde. The presence of two methyl groups ortho to the aldehyde functionality introduces steric hindrance, which can influence reaction kinetics and require optimized conditions for efficient synthesis. This protocol is intended for researchers and scientists in drug development and organic synthesis.
The general reaction for the synthesis of a Schiff base from this compound and a primary amine (R-NH₂) is depicted below:
Reaction Scheme:
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the synthesis of a representative Schiff base, N-(2,6-dimethylbenzylidene)aniline, from this compound and aniline.
Materials and Equipment
-
This compound (≥98% purity)
-
Aniline (≥99% purity, freshly distilled)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Infrared (IR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Protocol: Synthesis of N-(2,6-dimethylbenzylidene)aniline
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.34 g (10 mmol) of this compound in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 0.93 g (10 mmol) of freshly distilled aniline.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution. For complete crystallization, the flask can be placed in an ice bath for 30 minutes.
-
Filtration: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization: Determine the melting point of the dried product and characterize its structure using IR and NMR spectroscopy.
Data Presentation
The following table summarizes the quantitative data for the synthesis of N-(2,6-dimethylbenzylidene)aniline.
| Parameter | Value |
| Product Name | N-(2,6-dimethylbenzylidene)aniline |
| Molecular Formula | C₁₅H₁₅N |
| Molecular Weight | 209.29 g/mol |
| Yield | 85-90% |
| Melting Point | 68-70 °C |
| Appearance | Pale yellow crystalline solid |
| IR (KBr, cm⁻¹) | ~1625 (C=N stretch), ~3060 (Ar-H stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.4 (s, 1H, -CH=N-), ~7.2-7.8 (m, 8H, Ar-H), ~2.4 (s, 6H, -CH₃) |
Mandatory Visualizations
The following diagrams illustrate the key aspects of the experimental protocol.
Caption: Experimental workflow for the synthesis of Schiff bases from this compound.
The Role of 2,6-Dimethylbenzaldehyde in the Synthesis of Heterocyclic Scaffolds: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,6-Dimethylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural feature, the presence of two methyl groups flanking the aldehyde functionality, introduces significant steric hindrance. This steric bulk can influence reaction pathways and regioselectivity, leading to the formation of specific isomers and conferring distinct properties to the resulting heterocyclic frameworks. These heterocyclic structures are of great interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing this compound, including pyridines, pyrans, and dihydropyrimidines.
Application Note 1: Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction used to generate 1,4-dihydropyridine (B1200194) (DHP) scaffolds, which are prominent in a variety of pharmaceuticals. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. The steric hindrance imposed by the ortho-methyl groups in this compound can impact the reaction rate and yield.
Experimental Protocol: Synthesis of Diethyl 4-(2,6-dimethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is a representative example of a Hantzsch reaction involving this compound.
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776)
Procedure:
-
In a round-bottom flask, a mixture of this compound (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) is dissolved in ethanol (50 mL).
-
The reaction mixture is heated to reflux with constant stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 2-4 hours), the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by vacuum filtration and washed with cold ethanol.
-
The crude product is purified by recrystallization from ethanol to yield the pure 1,4-dihydropyridine derivative.
Quantitative Data:
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temperature | Time | Yield (%) |
| This compound | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 2-4 h | Moderate to Good |
Reaction Workflow:
Caption: Workflow for the Hantzsch synthesis of a 4-(2,6-dimethylphenyl)-1,4-dihydropyridine derivative.
Application Note 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds and Subsequent Cyclization
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, typically catalyzed by a weak base like piperidine (B6355638). The resulting α,β-unsaturated product can be a key intermediate for the synthesis of various heterocyclic systems.
Experimental Protocol: Synthesis of 2-((2,6-dimethylphenyl)methylene)malononitrile
This protocol details the Knoevenagel condensation of this compound with malononitrile (B47326).
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (11 mmol) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization.
Quantitative Data:
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | Room Temp. | 1-3 h | High |
Note: While a specific yield for this reaction was not found in the search results, Knoevenagel condensations of this type are generally high-yielding.
Application in Heterocyclic Synthesis: Synthesis of 2-Amino-4-(2,6-dimethylphenyl)-4H-pyrans
The benzylidenemalononitrile (B1330407) derivative formed from the Knoevenagel condensation can undergo a subsequent Michael addition and cyclization in a one-pot, three-component reaction to form 2-amino-4H-pyran derivatives.
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyano-4-(2,6-dimethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene
Materials:
-
This compound
-
Malononitrile
-
Dimedone
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
To a mixture of this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for a few minutes to allow the formation of the Knoevenagel adduct.
-
Add dimedone (1 mmol) to the reaction mixture.
-
Reflux the mixture for an appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure 4H-pyran derivative.
Quantitative Data for 4H-Pyran Synthesis:
| Aldehyde | Active Methylene | 1,3-Dicarbonyl | Catalyst | Solvent | Temperature | Yield (%) |
| This compound | Malononitrile | Dimedone | Piperidine | Ethanol | Reflux | Good to Excellent |
Reaction Pathway:
Caption: Reaction pathway for the synthesis of 2-amino-4H-pyran derivatives.
Application Note 3: Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. These compounds are of significant interest due to their wide range of pharmacological activities.
Experimental Protocol: Synthesis of 4-(2,6-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This protocol describes a typical Biginelli reaction using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Catalyst (e.g., HCl, Lewis acid)
Procedure:
-
A mixture of this compound (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of acid (e.g., a few drops of concentrated HCl) in ethanol (20 mL) is placed in a round-bottom flask.
-
The mixture is heated at reflux for several hours (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to give the pure dihydropyrimidinone.
Quantitative Data:
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Temperature | Yield (%) |
| This compound | Ethyl acetoacetate | Urea | Acid (e.g., HCl) | Ethanol | Reflux | Moderate |
Note: The steric hindrance from the ortho-methyl groups in this compound may result in lower yields compared to unhindered aromatic aldehydes in the Biginelli reaction.
Logical Relationship of the Biginelli Reaction:
Caption: Key intermediates in the Biginelli reaction pathway.
This compound proves to be a valuable synthon for accessing a range of heterocyclic compounds through well-established multicomponent reactions. While the steric hindrance of the ortho-methyl groups can influence reactivity, it also offers a handle for controlling selectivity and introducing specific structural motifs. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this compound in the synthesis of potentially bioactive heterocyclic molecules. Further optimization of reaction conditions may be necessary to achieve higher yields, particularly in cases where steric hindrance is a significant factor.
Application Notes and Protocols: The Role of 2,6-Dimethylbenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-Dimethylbenzaldehyde as a versatile chemical intermediate in organic synthesis. Due to the steric hindrance imparted by the two ortho-methyl groups, this aromatic aldehyde exhibits unique reactivity, offering strategic advantages in the construction of complex molecular architectures. This document outlines its application in key synthetic transformations, supported by quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 1123-56-4 | [1][2][3] |
| Molecular Formula | C₉H₁₀O | [1][2][3][4] |
| Molecular Weight | 134.18 g/mol | [1][2] |
| Appearance | White to yellow low melting solid | [3] |
| Boiling Point | 27-30 °C | |
| Melting Point | 96 °C | |
| Flash Point | 230 °C |
Key Synthetic Applications and Protocols
The steric shielding of the aldehyde group in this compound by the adjacent methyl groups influences its reactivity, often requiring tailored reaction conditions to achieve high yields. This section details key transformations where this compound serves as a crucial intermediate.
Reduction to (2,6-Dimethylphenyl)methanol
The reduction of this compound to its corresponding primary alcohol, (2,6-Dimethylphenyl)methanol, provides a key intermediate for the synthesis of esters, ethers, and other derivatives. Sodium borohydride (B1222165) is a mild and effective reducing agent for this transformation.[5]
Quantitative Data for the Reduction of a Structurally Similar Aldehyde
The following data for the reduction of 4-Chloro-2,6-dimethylbenzaldehyde illustrates the efficiency of this type of transformation.[5]
| Parameter | Value |
| Starting Material | 4-Chloro-2,6-dimethylbenzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Expected Yield | High |
Experimental Protocol: Reduction of this compound
This protocol is adapted from the reduction of 4-Chloro-2,6-dimethylbenzaldehyde.[5]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq.) to the cooled solution in small portions. Monitor the reaction for gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Extraction: Extract the product with dichloromethane (B109758) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Workflow for the Reduction of this compound
References
Application Notes & Protocols: The Use of Aldehyde-Containing Building Blocks in Proteomics Research
Introduction
While the direct application of 2,6-Dimethylbenzaldehyde as a building block in proteomics research is not extensively documented in current scientific literature, the use of aldehyde functionalities is a cornerstone of several key proteomics techniques. Aldehyd-containing reagents are primarily utilized for the chemical labeling of proteins and peptides, enabling their quantification and identification through mass spectrometry. This document provides an overview of the principles and a detailed protocol for one of the most common aldehyde-based proteomics workflows: stable isotope dimethyl labeling.
The core principle involves the reaction of an aldehyde with primary amines (the N-terminus of a peptide and the ε-amino group of lysine (B10760008) residues) in the presence of a reducing agent. This reaction, known as reductive amination, results in the formation of a stable dimethylamine. By using isotopically labeled forms of the aldehyde and the reducing agent, different sample populations can be "mass-tagged" for comparative quantitative analysis.[1][2][3]
Hypothetical Application of a Substituted Benzaldehyde in Chemical Probe Synthesis
A substituted benzaldehyde, such as this compound, could theoretically be used as a starting scaffold to synthesize a more complex chemical probe for proteomics. The aldehyde group provides a reactive handle for further chemical modifications. A potential workflow for developing and utilizing such a probe is outlined below.
References
Catalytic Applications of 2,6-Dimethylbenzaldehyde Derivatives: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2,6-dimethylbenzaldehyde, particularly Schiff bases and their metal complexes, present a promising yet underexplored class of catalysts for organic synthesis. The steric hindrance provided by the ortho-methyl groups can influence the stereochemical outcome of catalytic reactions, potentially leading to high selectivity. While the direct catalytic applications of these specific derivatives are not extensively documented in peer-reviewed literature, this guide provides detailed application notes and generalized protocols based on the established catalytic activity of structurally similar benzaldehyde (B42025) derivatives. These protocols serve as a foundational starting point for researchers interested in exploring the catalytic potential of this unique class of compounds in areas such as asymmetric synthesis and the development of novel therapeutic agents.
The following sections detail the synthesis of a representative Schiff base ligand derived from this compound and its application as a ligand in a metal-catalyzed asymmetric Henry reaction, as well as its potential use in organocatalyzed aldol (B89426) condensations.
Application Note 1: Asymmetric Henry (Nitroaldol) Reaction Catalyzed by a Copper(II)-Schiff Base Complex
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction is of great interest due to the utility of the resulting chiral β-nitro alcohols as precursors to valuable amino alcohols and other biologically active molecules. Chiral Schiff base ligands complexed with metal ions, such as copper(II), have been shown to be effective catalysts for enantioselective Henry reactions.
This protocol describes the synthesis of a chiral Schiff base from this compound and (1R,2R)-(-)-1,2-diaminocyclohexane, and its subsequent use as a ligand in a copper(II)-catalyzed asymmetric Henry reaction between nitromethane (B149229) and various aromatic aldehydes. The steric bulk of the 2,6-dimethylphenyl group is hypothesized to play a key role in creating a chiral environment that can effectively control the facial selectivity of the nucleophilic attack.
Synthesis of Chiral Schiff Base Ligand
Ligand: (1R,2R)-N,N'-Bis(2,6-dimethylbenzylidene)cyclohexane-1,2-diamine
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.14 g, 10 mmol) in 50 mL of absolute ethanol (B145695).
-
Reagent Addition: To the stirred solution, add this compound (2.68 g, 20 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. The formation of a precipitate should be observed.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Purification: Recrystallize the crude product from a mixture of ethanol and dichloromethane (B109758) to yield the pure Schiff base ligand as a crystalline solid.
-
Characterization: Confirm the structure and purity of the ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.
Asymmetric Henry Reaction
Experimental Protocol:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral Schiff base ligand (0.025 mmol) and Cu(OAc)₂·H₂O (0.025 mmol) in 2 mL of isopropanol. Stir the mixture at room temperature for 1 hour to form the copper(II) complex.
-
Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.
-
Substrate Addition: Add the aromatic aldehyde (0.5 mmol) to the cooled catalyst solution, followed by the addition of nitromethane (2.5 mmol).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (0.05 mmol) as a base to initiate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 5 mL of a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate). Determine the yield and enantiomeric excess (ee) of the β-nitro alcohol product by chiral HPLC analysis.
Quantitative Data (Representative)
The following table presents hypothetical data for the asymmetric Henry reaction, illustrating the potential catalytic performance of the this compound-derived Schiff base complex. Actual results may vary and require optimization.
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 24 | 85 | 90 |
| 2 | 4-Nitrobenzaldehyde | 18 | 92 | 95 |
| 3 | 4-Chlorobenzaldehyde | 24 | 88 | 92 |
| 4 | 2-Naphthaldehyde | 36 | 75 | 88 |
Diagram of the Catalytic Cycle
Application Note 2: Organocatalyzed Aldol Condensation
The aldol condensation is a cornerstone of organic synthesis for forming carbon-carbon bonds. The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful and environmentally friendly alternative to metal-based catalysts. Chiral amines and their derivatives are often employed to catalyze asymmetric aldol reactions. A Schiff base derived from this compound and a chiral primary amine could potentially act as a precursor to an enamine intermediate, which is a key species in many organocatalyzed aldol reactions.
This protocol provides a general methodology for an organocatalyzed aldol condensation between an aromatic aldehyde and a ketone, using a hypothetical chiral imine derived from this compound as the catalyst.
Synthesis of Chiral Imine Catalyst
Catalyst: Imine from this compound and a Chiral Primary Amine (e.g., (R)-α-methylbenzylamine)
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.34 g, 10 mmol), (R)-α-methylbenzylamine (1.21 g, 10 mmol), and 50 mL of toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 10 mg).
-
Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) and then with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude imine.
-
Purification: Purify the imine by vacuum distillation or column chromatography.
Organocatalyzed Aldol Reaction
Experimental Protocol:
-
Reaction Setup: In a vial, dissolve the chiral imine catalyst (0.1 mmol, 10 mol%) in 1 mL of a suitable solvent (e.g., DMSO or chloroform).
-
Substrate Addition: Add the ketone (e.g., acetone, 2 mmol) to the catalyst solution, followed by the aromatic aldehyde (1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude aldol product by flash column chromatography. Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) by NMR spectroscopy and chiral HPLC, respectively.
Quantitative Data (Hypothetical)
This table shows potential outcomes for the organocatalyzed aldol reaction.
| Entry | Aldehyde | Ketone | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 48 | 90 | 95:5 | 92 |
| 2 | Benzaldehyde | Acetone | 72 | 75 | - | 85 |
| 3 | 3-Chlorobenzaldehyde | Cyclopentanone | 60 | 82 | 90:10 | 88 |
Diagram of the Experimental Workflow
Disclaimer
The experimental protocols and quantitative data presented in this document are generalized and based on established methodologies for structurally similar compounds. The catalytic activity of this compound derivatives is not a widely reported field of study, and as such, these protocols should be considered as a starting point for investigation. Researchers should be prepared to optimize reaction conditions, including catalyst loading, solvent, temperature, and reaction time, to achieve desired outcomes. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
Laboratory-Scale Synthesis of 2,6-Dimethylbenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2,6-dimethylbenzaldehyde, a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other fine chemicals. Due to the regioselectivity challenges associated with the direct formylation of m-xylene (B151644), this guide focuses on two reliable and selective methods starting from precursors already possessing the desired 2,6-dimethyl substitution pattern: the oxidation of 2,6-dimethylbenzyl alcohol and the reduction of 2,6-dimethylbenzoyl chloride. Detailed experimental procedures, tabulated data, and reaction workflows are provided to ensure reproducibility and facilitate the successful synthesis of the target compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of organic molecules. The steric hindrance provided by the two methyl groups ortho to the aldehyde functionality imparts unique reactivity and selectivity in subsequent transformations, making it a desirable starting material in medicinal chemistry and materials science.
Direct formylation of m-xylene, while seemingly the most straightforward approach, typically yields the thermodynamically favored 4-formyl-1,3-dimethylbenzene as the major product due to steric hindrance at the C-2 position. Therefore, more strategic synthetic routes are necessary to obtain the desired 2,6-isomer with high purity and yield. The methods detailed herein provide reliable pathways for the targeted synthesis of this compound.
Synthesis Pathway Overview
Two principal synthetic pathways are presented, each with its own set of advantages. The choice of method may depend on the availability of starting materials and the specific requirements of the laboratory.
Caption: Overview of the synthetic pathways to this compound.
Pathway 1: Oxidation of 2,6-Dimethylbenzyl Alcohol
This pathway involves the preparation of 2,6-dimethylbenzyl alcohol followed by its oxidation to the desired aldehyde. The Swern oxidation is a reliable method that avoids the use of heavy metals and proceeds under mild conditions.
Experimental Protocol 1.1: Synthesis of 2,6-Dimethylaniline from m-Xylene
A potential route to 2,6-disubstituted precursors begins with the nitration of m-xylene followed by reduction. It is important to note that the nitration of m-xylene yields a mixture of isomers, with the 2-nitro-1,3-dimethylbenzene being a minor product that requires careful separation.
Reaction Scheme:
m-Xylene → (Nitration) → 2-Nitro-1,3-dimethylbenzene → (Reduction) → 2,6-Dimethylaniline
Due to the challenges in separating the nitro-isomers, this application note will proceed from commercially available 2,6-dimethylaniline for the subsequent steps.
Experimental Protocol 1.2: Synthesis of 2,6-Dimethylbenzyl Alcohol
A common route to 2,6-dimethylbenzyl alcohol involves the Sandmeyer reaction of 2,6-dimethylaniline to form 2,6-dimethylbenzonitrile, followed by reduction of the nitrile to the primary amine and subsequent diazotization and hydrolysis. A more direct, albeit longer, route can also be envisioned from 2,6-dimethylbenzoic acid. For the purpose of this protocol, we will outline a general reduction of a 2,6-dimethylbenzoic acid derivative.
Reaction Scheme:
2,6-Dimethylbenzoic Acid → (Reduction) → 2,6-Dimethylbenzyl Alcohol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dimethylbenzoic Acid | 150.17 | 15.0 g | 0.10 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.5 g | 0.12 |
| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add lithium aluminum hydride (4.5 g, 0.12 mol) and anhydrous diethyl ether (100 mL).
-
Dissolve 2,6-dimethylbenzoic acid (15.0 g, 0.10 mol) in anhydrous diethyl ether (100 mL) and add it dropwise to the stirred suspension of LiAlH₄ over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (4.5 mL), followed by 15% aqueous sodium hydroxide (B78521) (4.5 mL), and then water (13.5 mL).
-
Stir the resulting white precipitate vigorously for 30 minutes, then filter it through a pad of Celite.
-
Wash the precipitate with diethyl ether (3 x 50 mL).
-
Combine the organic filtrates, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent to afford pure 2,6-dimethylbenzyl alcohol.
Expected Yield: 80-90%
Experimental Protocol 1.3: Swern Oxidation of 2,6-Dimethylbenzyl Alcohol[1][2][3][4][5]
Reaction Scheme:
2,6-Dimethylbenzyl Alcohol → (Swern Oxidation) → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Oxalyl Chloride | 126.93 | 1.7 mL | 0.02 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 78.13 | 2.8 mL | 0.04 |
| 2,6-Dimethylbenzyl Alcohol | 136.19 | 2.0 g | 0.015 |
| Triethylamine (B128534) | 101.19 | 8.4 mL | 0.06 |
| Dichloromethane (B109758) (anhydrous) | 84.93 | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and two dropping funnels under a nitrogen atmosphere, add anhydrous dichloromethane (50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.7 mL, 0.02 mol) to the flask.
-
Slowly add a solution of dimethyl sulfoxide (2.8 mL, 0.04 mol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed -60 °C.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add a solution of 2,6-dimethylbenzyl alcohol (2.0 g, 0.015 mol) in anhydrous dichloromethane (20 mL) dropwise over 20 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (8.4 mL, 0.06 mol) dropwise over 10 minutes.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Add water (50 mL) to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.
Expected Yield: 85-95%
Caption: Workflow for the Swern oxidation of 2,6-dimethylbenzyl alcohol.
Pathway 2: Reduction of 2,6-Dimethylbenzoyl Chloride
This alternative pathway involves the preparation of 2,6-dimethylbenzoic acid, its conversion to the corresponding acyl chloride, and subsequent reduction to the aldehyde. The Rosenmund reduction and reduction with lithium tri-tert-butoxyaluminohydride are both effective methods for this transformation.
Experimental Protocol 2.1: Synthesis of 2,6-Dimethylbenzoic Acid from m-Xylene
While several methods exist, one approach involves the Friedel-Crafts acylation of m-xylene followed by haloform reaction or oxidation. A more direct carboxylation is also possible.
For the purpose of this protocol, we will assume 2,6-dimethylbenzoic acid is commercially available or prepared via a literature procedure.
Experimental Protocol 2.2: Synthesis of 2,6-Dimethylbenzoyl Chloride
Reaction Scheme:
2,6-Dimethylbenzoic Acid → (Thionyl Chloride) → 2,6-Dimethylbenzoyl Chloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dimethylbenzoic Acid | 150.17 | 15.0 g | 0.10 |
| Thionyl Chloride (SOCl₂) | 118.97 | 11 mL | 0.15 |
| Toluene (B28343) (anhydrous) | 92.14 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 2 drops | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 2,6-dimethylbenzoic acid (15.0 g, 0.10 mol) and anhydrous toluene (50 mL).
-
Add a catalytic amount of N,N-dimethylformamide (2 drops).
-
Slowly add thionyl chloride (11 mL, 0.15 mol) to the stirred suspension.
-
Heat the reaction mixture to reflux for 2 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
The resulting crude 2,6-dimethylbenzoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.
Expected Yield: >95% (crude)
Experimental Protocol 2.3: Rosenmund Reduction of 2,6-Dimethylbenzoyl Chloride[6][7][8][9][10][11]
Reaction Scheme:
2,6-Dimethylbenzoyl Chloride → (Rosenmund Reduction) → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dimethylbenzoyl Chloride | 168.62 | 16.9 g | 0.10 |
| Palladium on Barium Sulfate (5% Pd) | - | 1.0 g | - |
| Quinoline-Sulfur poison | - | 0.2 g | - |
| Toluene (anhydrous) | 92.14 | 150 mL | - |
| Hydrogen gas (H₂) | 2.02 | Balloon | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, add the Rosenmund catalyst (1.0 g of 5% Pd/BaSO₄) and the quinoline-sulfur poison (0.2 g).
-
Add anhydrous toluene (100 mL) to the flask.
-
Heat the stirred suspension to reflux while bubbling hydrogen gas through the mixture for 30 minutes to activate the catalyst.
-
Add a solution of 2,6-dimethylbenzoyl chloride (16.9 g, 0.10 mol) in anhydrous toluene (50 mL) dropwise to the refluxing mixture while maintaining a steady stream of hydrogen.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with 1 M HCl (2 x 50 mL) to remove the quinoline, then with saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure this compound.
Expected Yield: 70-85%
Alternative Protocol 2.4: Reduction with Lithium Tri-tert-butoxyaluminohydride[6][12][13][14]
Reaction Scheme:
2,6-Dimethylbenzoyl Chloride → (LiAlH(OtBu)₃) → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dimethylbenzoyl Chloride | 168.62 | 16.9 g | 0.10 |
| Lithium tri-tert-butoxyaluminohydride | 254.27 | 26.7 g | 0.105 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 200 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add a solution of 2,6-dimethylbenzoyl chloride (16.9 g, 0.10 mol) in anhydrous THF (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminohydride (26.7 g, 0.105 mol) in anhydrous THF (100 mL).
-
Add the hydride solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure this compound.
Expected Yield: 75-90%
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,6-Dimethylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively manage and overcome the challenges associated with the sterically hindered nature of 2,6-dimethylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What causes the significant steric hindrance in this compound?
The steric hindrance in this compound is caused by the two methyl groups located at the ortho positions (C2 and C6) on the benzene (B151609) ring, directly flanking the aldehyde functional group.[1][2] These bulky methyl groups physically obstruct the path of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon.[3][4] This "ortho effect" creates a sterically congested environment around the reaction center.[3]
Q2: How does the reactivity of this compound compare to its isomers, like 2,4-dimethylbenzaldehyde (B100707)?
The reactivity of this compound is significantly lower than its isomers where the aldehyde group is less crowded.[3] The steric shielding in the 2,6-isomer dramatically reduces the rate of many common reactions involving nucleophilic attack on the carbonyl carbon.[3][4] In contrast, isomers like 2,4-dimethylbenzaldehyde are more reactive because the steric hindrance is considerably less, allowing for easier access of nucleophiles to the carbonyl group.[3] This difference is so pronounced that reactions that proceed readily with other isomers may require much more forcing conditions or fail entirely with this compound.[4]
Q3: What are the general strategies to overcome steric hindrance in reactions with this compound?
General strategies focus on modifying reaction conditions to provide enough energy to overcome the activation barrier, using more reactive reagents, or employing specialized catalysts. Key approaches include:
-
Increasing Reaction Temperature: Supplying more thermal energy can help reacting molecules overcome the steric barrier.[5]
-
Using More Reactive Reagents: Employing stronger nucleophiles or more reactive forms of reagents can facilitate the reaction. For example, in Grignard reactions, using an excess of the Grignard reagent can help drive the reaction to completion.[6]
-
Employing Catalysts: Lewis acids can be used to activate the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[7] Specialized, sterically demanding ligands may be required in catalyzed reactions like cross-couplings.[8]
-
Choosing Smaller Nucleophiles: When possible, using a less bulky nucleophile may allow for easier access to the sterically shielded carbonyl carbon.[7]
-
Alternative Reaction Pathways: In some cases, it may be more effective to choose an entirely different synthetic route that avoids the sterically challenging step, such as using a protecting group strategy or a different type of coupling reaction.[5][7]
Troubleshooting Guides
Issue: Low or No Yield in Grignard Reactions
| Potential Cause | Troubleshooting Solution | Rationale |
| Steric Hindrance | Increase the molar ratio of the Grignard reagent to the aldehyde (e.g., 2.0 to 3.0 equivalents).[6] Allow the reaction to warm to room temperature or gently reflux after the initial addition to ensure completion.[6] | An excess of the nucleophilic Grignard reagent can help to drive the equilibrium towards the product.[6] Higher temperatures provide the necessary activation energy to overcome the steric barrier.[6] |
| Side Reactions (Reduction) | If the Grignard reagent has a β-hydrogen, it can act as a reducing agent.[6] Consider using a Grignard reagent without β-hydrogens if reduction is a major byproduct. | The Grignard reagent can deliver a hydride to the carbonyl carbon via a six-membered transition state, reducing the aldehyde to an alcohol.[9] |
| Poor Reagent Quality | Ensure the Grignard reagent is freshly prepared and titrated. All glassware must be flame-dried, and anhydrous solvents (diethyl ether, THF) must be used.[6][10][11] | Grignard reagents are highly sensitive to moisture and will be quenched by water, leading to a lower effective concentration and failed reactions.[11] |
Issue: Poor Conversion in Wittig or Horner-Wadsworth-Emmons (HWE) Reactions
| Potential Cause | Troubleshooting Solution | Rationale |
| Steric Hindrance | For the Wittig reaction, use a less bulky, non-stabilized ylide (e.g., from an alkylphosphonium salt).[12] For olefinations, the Horner-Wadsworth-Emmons (HWE) reaction is often a higher-yielding alternative for sterically hindered aldehydes.[1] | Smaller ylides can access the hindered carbonyl more easily. The HWE reaction often provides better yields and E-selectivity with hindered substrates.[1][13] |
| Insufficiently Strong Base | Ensure a sufficiently strong base (e.g., n-BuLi, NaH, KOtBu) is used to completely generate the ylide from the phosphonium (B103445) salt.[7] | Incomplete deprotonation of the phosphonium salt is a common reason for low yields in Wittig reactions.[7] |
| Low Aldehyde Reactivity | Add a Lewis acid co-catalyst (e.g., LiBr, MgBr₂) to activate the carbonyl group.[7] | The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more reactive towards the ylide.[7] |
Issue: Low or No Yield in Knoevenagel Condensation
| Potential Cause | Troubleshooting Solution | Rationale |
| Steric Hindrance | Increase the reaction temperature and/or reaction time.[3] Use a more active catalyst system, such as TiCl₄ with a tertiary amine base (e.g., Et₃N).[14] | More forcing conditions are often required to overcome the steric barrier for the initial nucleophilic addition.[3] A strong Lewis acid like TiCl₄ can activate the aldehyde, while the amine acts as the base to deprotonate the active methylene (B1212753) compound.[14] |
| Ineffective Water Removal | Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[15] | The Knoevenagel condensation is a reversible reaction.[16] Removing the water byproduct drives the equilibrium toward the formation of the desired α,β-unsaturated product.[15] |
| Weak Catalyst/Base | Use a slightly stronger, non-nucleophilic organic base like piperidine (B6355638) or pyrrolidine.[7][16] | The base must be strong enough to deprotonate the active methylene compound but not so strong that it causes self-condensation of the aldehyde.[16] |
Quantitative Data Summary
The following tables provide representative reaction parameters for common transformations involving sterically hindered aldehydes. Note that optimal conditions should be determined empirically for each specific substrate combination.
Table 1: Representative Conditions for Grignard Reactions
| Parameter | Value Range | Rationale |
| Grignard:Aldehyde Ratio | 1.1 to 3.0 equivalents | An excess of the Grignard reagent is often used to drive the reaction to completion.[6] |
| Temperature | -78 °C to Reflux | Initial addition is performed at low temperatures to control exothermicity, followed by warming to ensure completion.[6] |
| Reaction Time | 1 to 24 hours | Highly dependent on the specific substrates and reaction temperature.[6] |
| Solvent | Anhydrous Diethyl Ether or THF | Standard anhydrous solvents for Grignard reagent formation and reaction.[6] |
Table 2: Representative Conditions for Reductive Amination
| Amine Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 | >95 |
| Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 | 85-95 |
| n-Butylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 | >95 |
| Piperidine | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 | >95 |
| (Data adapted for 2,6-disubstituted benzaldehydes based on typical reductive amination protocols)[17] |
Experimental Protocols
Protocol 1: Grignard Reaction with this compound
This protocol describes the reaction of phenylmagnesium bromide with this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Iodine crystal (for initiation, if needed)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), place magnesium turnings. Prepare a solution of bromobenzene in anhydrous diethyl ether in a dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a single crystal of iodine or gently warm the flask.[10] Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 30-60 minutes.[6][10]
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.[6] Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[6][10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates consumption of the starting material. Gentle heating may be required.[6]
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1] Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude secondary alcohol product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Wittig Reaction (Horner-Wadsworth-Emmons Variation)
This protocol is adapted for a Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for sterically hindered aldehydes.[1]
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Triethyl phosphonoacetate
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Anion Formation: In a flame-dried flask under an inert atmosphere, wash NaH (1.05 equivalents) with anhydrous THF to remove the mineral oil. Add fresh anhydrous THF and cool to 0 °C. Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[13]
-
HWE Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this aldehyde solution to the phosphonate (B1237965) anion solution at room temperature.[13]
-
Reaction: Stir the reaction mixture overnight, monitoring its progress by TLC.
-
Workup: Quench the reaction by the slow addition of water. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the desired alkene from triphenylphosphine (B44618) oxide and other impurities.
Visualizations
Caption: A decision-making workflow for troubleshooting common reaction failures.
Caption: Steric shielding of the carbonyl carbon in this compound.
Caption: Logic diagram for selecting an appropriate olefination strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,6-Dimethylbenzaldehyde by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,6-Dimethylbenzaldehyde via recrystallization. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful purification.
Experimental Protocol: Recrystallization of this compound
This protocol details a mixed-solvent recrystallization procedure, a common and effective method for purifying aromatic aldehydes. The recommended solvent system is a mixture of ethanol (B145695) and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethanol and begin heating and stirring to dissolve the solid. Continue to add small portions of hot ethanol until the this compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present after the dissolution step, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through the filter paper to remove the insoluble impurities.
-
Addition of Anti-solvent: To the clear, hot ethanol solution, slowly add hot deionized water dropwise while stirring until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the crystallization process begins from a saturated solution, which is crucial for forming pure crystals.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be insulated with a cloth or paper towels. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as the final recrystallization mixture) to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through the funnel for a period of time. For optimal drying, transfer the crystals to a watch glass and dry them in a desiccator under vacuum.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound Recrystallization |
| Ethanol | Polar Protic | 78 | Good (as primary solvent): Generally shows good solubility at elevated temperatures and reduced solubility at lower temperatures. Often used in a mixed solvent system with water. |
| Isopropanol | Polar Protic | 82 | Good (as primary solvent): Similar to ethanol, it is a good candidate for a primary solvent in a mixed-solvent system with water. |
| Water | Polar Protic | 100 | Good (as anti-solvent): this compound is only slightly soluble in water, making it an excellent anti-solvent to induce crystallization from a more soluble primary solvent like ethanol or isopropanol.[2][3][4] |
| Hexane | Non-polar | 69 | Potentially suitable (as single or co-solvent): May be a suitable solvent if the compound is soluble when hot and insoluble when cold. Could also be used as an anti-solvent with a more polar primary solvent. |
| Toluene | Non-polar | 111 | Use with caution: While it may dissolve the compound, its high boiling point could lead to the product "oiling out" rather than crystallizing, as the boiling point of the solvent may be higher than the melting point of the solute-impurity mixture. |
| Ethyl Acetate | Polar Aprotic | 77 | Potentially suitable (as single or co-solvent): May be a good solvent for recrystallization, either alone or in combination with a non-polar solvent like hexane. |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the recrystallization of this compound.
Q1: No crystals are forming, even after cooling in an ice bath. What should I do?
A1: This is a common issue that can arise from several factors:
-
The solution is not saturated: You may have used too much solvent. To fix this, gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[1]
-
The solution is supersaturated: Nucleation has not yet begun. To induce crystallization, you can try scratching the inside of the flask at the surface of the solution with a glass rod or adding a tiny "seed" crystal of pure this compound.[1]
Q2: My compound has "oiled out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the cooling process is too rapid.[1] To remedy this:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of the primary solvent (e.g., ethanol) to decrease the saturation.
-
Allow the solution to cool much more slowly by insulating the flask.[1]
Q3: The yield of my recrystallized product is very low. What are the possible reasons?
A3: Low recovery can be due to several factors:
-
Using too much solvent: An excessive amount of solvent will keep a significant portion of your compound dissolved, even at low temperatures.[1]
-
Incomplete precipitation: Ensure the solution has been cooled for a sufficient amount of time in an ice bath to maximize crystal formation.[1]
-
Premature crystallization: If crystals form during a hot filtration step, the product can be lost. To prevent this, ensure your filtration apparatus is pre-heated.[1]
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Q4: The recrystallized product is still impure or has a low melting point. What went wrong?
A4: Impurities can be trapped in the crystals if they form too quickly. To improve purity:
-
Repeat the recrystallization process, ensuring a slow cooling rate to allow for the formation of well-defined crystals.
-
Ensure that the crystals are washed thoroughly with ice-cold solvent to remove any surface impurities.[1]
-
If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored compounds. Use charcoal sparingly as it can also adsorb some of your product.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the purification of this compound by recrystallization.
The troubleshooting guide below provides a logical workflow for addressing common issues during the recrystallization process.
References
common side products in the formylation of m-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of m-xylene (B151644). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the formylation of m-xylene?
The major product is 2,4-dimethylbenzaldehyde (B100707), resulting from electrophilic attack at the para position relative to one methyl group and ortho to the other. This position is sterically accessible and electronically activated by both methyl groups.
Q2: What are the most common side products observed in the formylation of m-xylene?
The most prevalent side products include:
-
2,6-dimethylbenzaldehyde: This isomer forms from electrophilic attack at the ortho position between the two methyl groups. Its formation is generally less favored due to steric hindrance.
-
Bis(2,4-dimethylphenyl)methanol: This dimerization by-product can occur, particularly under certain Friedel-Crafts conditions.[1]
-
Other formylated xylene isomers: If the starting m-xylene is not pure and contains other isomers like o-xylene (B151617) or ethylbenzene, you can expect the formation of 3,4-dimethylbenzaldehyde (B1206508) and p-ethylbenzaldehyde, respectively. These can be particularly challenging to separate from the desired product due to similar boiling points.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,4-dimethylbenzaldehyde | - Incomplete reaction. - Suboptimal reaction temperature. - Deactivation of the catalyst by moisture. - Inefficient workup and product isolation. | - Monitor the reaction progress using TLC or GC. - Strictly control the reaction temperature as specified in the protocol. - Ensure all reagents and glassware are anhydrous. - Optimize the extraction and purification steps. |
| High Proportion of this compound Isomer | - The reaction conditions may favor the formation of the kinetic product. | - Lowering the reaction temperature may improve selectivity for the thermodynamically favored 2,4-isomer. |
| Presence of Unexpected Aldehydes in the Product Mixture | - Contaminated starting m-xylene containing other isomers (o-xylene, p-xylene, ethylbenzene). | - Use high-purity m-xylene. - Analyze the starting material by GC before use. |
| Formation of a Significant Amount of Dimerization By-product | - Reaction conditions, particularly in Friedel-Crafts type formylations, can promote the reaction of the product aldehyde with another molecule of m-xylene. | - Adjust the stoichiometry of the reactants. - Modify the reaction time and temperature. |
| Difficulty in Product Purification | - Similar boiling points of isomeric products (e.g., 2,4-dimethylbenzaldehyde and p-ethylbenzaldehyde).[2] - Presence of non-polar by-products. | - Fractional distillation under reduced pressure may be effective for separating isomers with slightly different boiling points. - Column chromatography on silica (B1680970) gel is a reliable method for separating the desired product from isomers and other impurities. |
Quantitative Data on Product Distribution
The following table summarizes the product distribution from the formylation of m-xylene using dichloromethyl methyl ether and titanium tetrachloride, a variation of the Rieche formylation.
| Product | Isomer Ratio | Yield |
| 2,4-dimethylbenzaldehyde | 32 | 62% (of the isomeric mixture) |
| This compound | 1 | |
| bis(2,4-dimethylphenyl)methanol | - | 9.9% |
| Data obtained from the formylation of m-xylene with dichloromethyl methyl ether and TiCl₄ in DCM.[1] |
Experimental Protocols
Rieche Formylation of m-Xylene with Dichloromethyl Methyl Ether and TiCl₄[1]
This method provides a good yield of 2,4-dimethylbenzaldehyde with a quantifiable amount of the 2,6-isomer and a dimerization by-product.
Materials:
-
m-xylene
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether
-
Dichloromethane (DCM)
-
Saturated aqueous solution of NH₄Cl
-
0.1 N HCl solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica gel (treated with 1% triethylamine)
-
Hexane/Ethyl Acetate (B1210297) (19:1)
Procedure:
-
In a reaction vessel, dissolve m-xylene (3.21 mmol) in DCM (10 mL).
-
Add TiCl₄ (7.11 mmol) to the solution.
-
Add dichloromethyl methyl ether (3.54 mmol) to the mixture and stir for 1 hour.
-
Quench the reaction by adding a saturated solution of NH₄Cl (25 mL) and stir for 2 hours.
-
Separate the organic layer and wash it sequentially with 0.1 N HCl solution (3 x 50 mL) and brine (3 x 50 mL).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting yellow oil by column chromatography on silica gel (treated with 1% NEt₃) using a hexane/ethyl acetate (19:1) eluent.
Vilsmeier-Haack Formylation of an Electron-Rich Arene (General Procedure)[3]
This is a general procedure that can be adapted for the formylation of m-xylene.
Materials:
-
Substrate (e.g., m-xylene)
-
N,N-Dimethylformamide (DMF)
-
(Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent) or generate in situ with POCl₃
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Dissolve the substrate (1.0 equiv) in DMF.
-
At 0 °C, add the Vilsmeier reagent (1.5 equiv).
-
Allow the reaction to stir at room temperature for several hours (monitoring by TLC is recommended).
-
Cool the reaction to 0 °C and add a solution of NaOAc (5.6 equiv) in water.
-
Stir for 10 minutes at 0 °C.
-
Dilute the reaction mixture with water and extract with Et₂O.
-
Wash the organic layer with brine and dry over Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Visualizations
Caption: Reaction pathways in the formylation of m-xylene.
Caption: A logical troubleshooting workflow for formylation experiments.
References
troubleshooting low yields in 2,6-Dimethylbenzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and use of 2,6-dimethylbenzaldehyde, with a primary focus on addressing the common issue of low reaction yields.
Troubleshooting Guides
Low yields in reactions involving this compound are often attributed to the significant steric hindrance caused by the two ortho-methyl groups. This steric bulk impedes the approach of nucleophiles to the aldehyde carbonyl group and can also influence the reactivity of the aromatic ring. Below are troubleshooting guides for common synthetic routes to this compound.
Guide 1: Formylation of m-Xylene (B151644) (Vilsmeier-Haack and related reactions)
Q: My Vilsmeier-Haack formylation of m-xylene to produce this compound is resulting in very low yields. What are the likely causes and solutions?
A: Low yields in the Vilsmeier-Haack formylation of m-xylene are a common issue. The primary challenges are the relatively low reactivity of m-xylene compared to more electron-rich arenes and the potential for the formation of other isomers.
Possible Causes and Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive.[1]
-
Solution: Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent in situ and use it promptly.
-
-
Insufficient Reactivity of m-Xylene: M-xylene is not as activated as phenols or anilines, which are ideal substrates for the Vilsmeier-Haack reaction.[2]
-
Solution: Higher reaction temperatures and longer reaction times may be necessary to drive the reaction to completion. However, this must be balanced against the risk of side-product formation. Stepwise optimization of temperature and time is recommended.
-
-
Suboptimal Stoichiometry: An incorrect ratio of m-xylene to the Vilsmeier reagent can lead to incomplete reaction or the formation of byproducts.
-
Solution: A modest excess of the Vilsmeier reagent is often employed. Experiment with varying the molar ratios to find the optimal conditions for your specific setup.
-
-
Formation of Isomers: Formylation of m-xylene can also lead to the formation of 2,4-dimethylbenzaldehyde (B100707), which is often the major product due to less steric hindrance at the 4-position.
-
Solution: While difficult to avoid completely, careful control of reaction temperature may influence the isomeric ratio. Lower temperatures might favor the thermodynamically more stable product. Purification by chromatography will be necessary to isolate the desired 2,6-isomer.
-
Guide 2: Grignard Reaction with a Formylating Agent
Q: I am attempting to synthesize this compound by reacting 2,6-dimethylphenylmagnesium bromide with DMF, but my yields are poor.
A: The Grignard reaction is a powerful tool, but it is highly sensitive to reaction conditions, especially when dealing with sterically hindered substrates.
Possible Causes and Solutions:
-
Moisture Contamination: Grignard reagents are extremely sensitive to water.
-
Solution: All glassware must be flame-dried or oven-dried before use. All solvents (typically THF or diethyl ether) must be rigorously dried. The reaction should be performed under a strict inert atmosphere.
-
-
Incomplete Formation of the Grignard Reagent: The reaction between 2,6-dimethylbromobenzene and magnesium may be sluggish.
-
Solution: Use of activators such as a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[3] Ensure the magnesium turnings are of high quality and have a fresh surface.
-
-
Side Reactions of the Grignard Reagent: The highly reactive Grignard reagent can participate in side reactions.
-
Solution: Add the Grignard reagent slowly to a cooled solution of the formylating agent (e.g., DMF). Maintaining a low temperature (e.g., -78 °C to 0 °C) is crucial to minimize side reactions.
-
-
Product Loss During Workup: The aldehyde product can be lost during the extraction and purification steps.
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Solution: Use a carefully planned workup procedure. A gentle acidic quench (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride) is often preferred over strong acids. Ensure complete extraction from the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common laboratory-scale methods for synthesizing this compound include:
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Oxidation of 2,6-dimethylbenzyl alcohol: This is a straightforward method if the corresponding alcohol is available.
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Formylation of m-xylene: This can be achieved through methods like the Vilsmeier-Haack reaction or Friedel-Crafts formylation, though regioselectivity can be a challenge.
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Reaction of a Grignard reagent with a formylating agent: This involves the preparation of 2,6-dimethylphenylmagnesium bromide followed by reaction with an electrophile like N,N-dimethylformamide (DMF).
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Reduction of 2,6-dimethylbenzonitrile (B146758) or 2,6-dimethylbenzoyl chloride: These methods can provide good yields if the starting materials are accessible.
Q2: How does steric hindrance from the two methyl groups affect reactions of this compound?
A2: The two ortho-methyl groups create significant steric hindrance around the aldehyde functionality. This can:
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Reduce reaction rates: Nucleophilic attack on the carbonyl carbon is slowed down.
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Require more forcing reaction conditions: Higher temperatures, longer reaction times, or more reactive reagents may be needed.
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Influence equilibrium positions: In reversible reactions, the steric strain in the product might shift the equilibrium towards the starting materials.
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Prevent certain reactions: Some reactions that proceed readily with unhindered aldehydes may fail with this compound.
Q3: My this compound product is impure. What are the likely contaminants?
A3: Common impurities can include:
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Unreacted starting materials: Such as m-xylene or 2,6-dimethylbenzyl alcohol.
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Isomeric products: Primarily 2,4-dimethylbenzaldehyde if synthesized from m-xylene.
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Over-oxidation product: 2,6-dimethylbenzoic acid can form if the aldehyde is exposed to air, especially at elevated temperatures.
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Byproducts from side reactions: Depending on the synthetic route, various byproducts can form.
Q4: What are the best practices for purifying this compound?
A4: Purification strategies depend on the nature of the impurities.
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Distillation: Vacuum distillation can be effective for separating the product from less volatile impurities.
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Column Chromatography: Silica (B1680970) gel chromatography is a reliable method for separating isomers and other byproducts.
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Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization is an excellent purification technique.
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Aqueous wash: A wash with a mild base like sodium bicarbonate solution can remove acidic impurities such as 2,6-dimethylbenzoic acid.
Data Presentation
While specific quantitative data for the synthesis of this compound is not extensively reported, the following tables summarize typical yields for analogous, sterically hindered benzaldehydes under various conditions. This data can serve as a benchmark for optimizing your reactions.
Table 1: Yields of 2,6-Disubstituted Benzaldehydes via Ortho-Lithiation and Formylation
| Starting Material | Lithiating Agent | Formylating Agent | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| 1,3-Dimethoxybenzene | n-BuLi | Ethyl Formate | THF | -78 to RT | ~48 | [1] |
| 1,3-Dimethoxybenzene | n-BuLi | DMF | THF | 0 to RT | Not specified | |
| O-Aryl N-isopropylcarbamates | s-BuLi/TMEDA | DMF | THF | -78 | 81-93 | [4] |
Note: The yields reported for O-Aryl N-isopropylcarbamates are for a range of salicylaldehydes and demonstrate the efficiency of this directed ortho-lithiation strategy.
Table 2: Comparison of Formylation Methods for Activated Aromatic Compounds
| Method | Substrate | Key Reagents | Typical Yield Range (%) | Key Challenges |
| Vilsmeier-Haack | Electron-rich arenes | POCl₃, DMF | 20-90 | Regioselectivity, substrate reactivity |
| Gattermann | Phenols, phenol (B47542) ethers | Zn(CN)₂, HCl | 40-70 | Use of toxic cyanide |
| Rieche | Activated arenes | Dichloromethyl methyl ether, TiCl₄ | 50-80 | Moisture sensitivity, strong Lewis acid |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2,6-Dimethylbenzyl Alcohol
This protocol uses a mild oxidizing agent, Pyridinium chlorochromate (PCC), to minimize over-oxidation to the carboxylic acid.
Materials:
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2,6-Dimethylbenzyl alcohol
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Pyridinium chlorochromate (PCC)
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Anhydrous dichloromethane (B109758) (DCM)
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Silica gel
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Magnetic stirrer and stir bar
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Round-bottom flask
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Reflux condenser
Procedure:
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In a dry round-bottom flask under an inert atmosphere, dissolve 2,6-dimethylbenzyl alcohol (1 equivalent) in anhydrous DCM.
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Add PCC (1.5 equivalents) to the solution in one portion.
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Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion (disappearance of the starting alcohol spot on TLC), dilute the reaction mixture with DCM.
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Pass the mixture through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional DCM.
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Combine the organic filtrates and remove the solvent under reduced pressure.
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The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol outlines the formation of the Grignard reagent from 2,6-dimethylbromobenzene and its subsequent reaction with DMF.
Materials:
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2,6-Dimethylbromobenzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (B95107) (THF)
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N,N-Dimethylformamide (DMF), anhydrous
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Iodine (crystal)
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Saturated aqueous ammonium chloride solution
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Diethyl ether
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Three-neck round-bottom flask, dropping funnel, and condenser (all flame-dried)
Procedure:
-
Grignard Reagent Formation:
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Place magnesium turnings (1.2 equivalents) in a three-neck flask under a nitrogen atmosphere.
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Add a small crystal of iodine.
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In a dropping funnel, prepare a solution of 2,6-dimethylbromobenzene (1 equivalent) in anhydrous THF.
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Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction.
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Once the reaction starts (as evidenced by bubbling and a color change), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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-
Formylation:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Add anhydrous DMF (1.5 equivalents) dropwise via a syringe, keeping the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
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-
Workup and Purification:
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Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
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Extract the mixture with diethyl ether (3 x volume of THF).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
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Mandatory Visualization
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.
References
Technical Support Center: 2,6-Dimethylbenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of 2,6-Dimethylbenzaldehyde.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2] While some suppliers suggest ambient temperature for storage, for long-term stability, refrigeration (2-8°C) is advisable, especially given its low melting point (27-30°C).
Q2: My this compound has turned yellow/brown. Is it still usable?
A2: Discoloration is a common indicator of degradation. The likely cause is oxidation of the aldehyde group to a carboxylic acid, forming 2,6-dimethylbenzoic acid, especially if the compound has been exposed to air (oxygen) and/or light. For applications requiring high purity, it is recommended to re-analyze the material to determine its current purity before use. For less sensitive applications, it may still be usable, but the presence of impurities should be considered.
Q3: I've observed a change in the physical state of my this compound. What could be the cause?
A3: this compound has a low melting point (27-30°C).[3] Therefore, it may exist as a liquid or a solid depending on the ambient temperature. If the material has solidified or appears clumpy, it can be gently warmed to melt for easier handling. However, be aware that aldehydes can also undergo polymerization, which can lead to a change in physical appearance.
Q4: My analytical results (e.g., by HPLC or GC) show a decrease in the purity of my this compound over time. What is the primary degradation product?
A4: The most probable degradation product is 2,6-dimethylbenzoic acid, formed via oxidation of the aldehyde group. This is a common degradation pathway for benzaldehyde (B42025) derivatives.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[1] Contact with these materials can lead to vigorous reactions and degradation of the aldehyde.
Data Presentation
Table 1: Recommended Storage Conditions and Potential Impact on Stability of this compound
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Stability | Potential Issues |
| Optimal | 2-8°C | Inert (Nitrogen/Argon) | Dark (Amber Vial) | High (Extended Shelf-life) | Minimal degradation. |
| Acceptable | Ambient (~20-25°C) | Inert (Nitrogen/Argon) | Dark (Amber Vial) | Moderate (Shorter Shelf-life) | Potential for slow oxidation. |
| Sub-optimal | Ambient (~20-25°C) | Air | Light Exposure | Low (Significant Degradation) | Accelerated oxidation and potential for photolytic degradation. Discoloration is likely. |
| Not Recommended | Elevated (>30°C) | Air | Light Exposure | Very Low (Rapid Degradation) | Rapid oxidation, potential for polymerization, and significant discoloration. |
Note: The stability information presented is illustrative. It is highly recommended to perform regular purity checks on stored material.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol is adapted from methodologies used for similar aromatic aldehydes and is intended to identify potential degradation products and pathways under various stress conditions.[4]
Objective: To intentionally degrade this compound to understand its stability profile.
Materials:
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This compound
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Methanol (B129727) (HPLC grade)
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Water (HPLC grade)
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0.1 M Hydrochloric acid (HCl)
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0.1 M Sodium hydroxide (B78521) (NaOH)
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3% Hydrogen peroxide (H₂O₂)
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HPLC system with UV detector
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Photostability chamber
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Oven
Methodology:
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Acid Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M HCl in methanol/water. Heat at 60°C for 24 hours.
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Base Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M NaOH in methanol/water. Keep at room temperature for 24 hours.
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Oxidative Degradation: Dissolve a known amount of this compound in methanol and add 3% H₂O₂. Keep at room temperature for 24 hours in the dark.[4]
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Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.[4]
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Photolytic Degradation: Expose a solid sample of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[4]
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Control Sample: Prepare a solution of this compound in methanol and store it under optimal conditions (e.g., 2-8°C, dark).
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Analysis: Analyze all samples by a suitable stability-indicating HPLC method to identify and quantify the degradation products.
Mandatory Visualization
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Purification of 2,6-Dimethylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of crude 2,6-Dimethylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. A primary impurity of concern is 2,6-dimethylbenzoic acid, which forms via the oxidation of the aldehyde group by atmospheric oxygen.
Q2: Which purification method is most suitable for my crude this compound?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity.
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Recrystallization is effective for removing small amounts of impurities from a solid product. Since this compound has a low melting point (27-30°C), it can often be treated as a solid for this purpose.[1]
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Column Chromatography is excellent for separating the aldehyde from impurities with different polarities, such as the more polar 2,6-dimethylbenzoic acid.
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Vacuum Distillation is suitable for separating compounds with different boiling points. This compound has a boiling point of 230°C at atmospheric pressure, and distillation under vacuum can prevent thermal decomposition.[1][2]
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Purification via Bisulfite Adduct is a chemical method specific for separating aldehydes from mixtures. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehyde impurities in an aqueous layer. The aldehyde is then regenerated by treatment with a base.
Q3: My this compound appears to be degrading during storage. How can I prevent this?
A3: Aldehydes are susceptible to oxidation by air, which converts them into the corresponding carboxylic acids. To minimize degradation, store this compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and keep it in a cool environment.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. For this compound, which is a low-melting solid, a mixed-solvent system is often effective.
Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (B145695) (near its boiling point).
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Induce Saturation: While the solution is still hot, add deionized water dropwise until the solution becomes slightly and persistently cloudy.
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Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling process is too rapid. | Reheat the solution to re-dissolve the oil. Add a small amount of the primary solvent (ethanol) and allow the solution to cool more slowly.[3] |
| Low recovery of purified product. | Too much solvent was used; the solution was not cooled sufficiently; crystals were washed with a solvent that was not ice-cold. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Always wash crystals with ice-cold solvent.[3] |
| No crystals form upon cooling. | The solution is not saturated enough; nucleation has not occurred. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of pure this compound.[3] |
| Crystals appear discolored. | Colored impurities are trapped within the crystal lattice. | Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities. |
Workflow for Recrystallization
Caption: A typical workflow for the recrystallization of this compound.
Column Chromatography
Column chromatography is highly effective for separating this compound from impurities with different polarities, such as the more polar 2,6-dimethylbenzoic acid.
Experimental Protocol: Silica (B1680970) Gel Column Chromatography
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Select Eluent: Using Thin-Layer Chromatography (TLC), determine an appropriate eluent system. A mixture of hexanes and ethyl acetate (B1210297) is a good starting point. The ideal system should give this compound an Rf value of approximately 0.3.
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Pack Column: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Pack the column uniformly to avoid cracks or bubbles.
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Load Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elute: Add the eluent to the column and begin collecting fractions.
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Monitor: Monitor the fractions by TLC to identify those containing the pure product.
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Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities. | The eluent system is not optimal; the column is overloaded with the sample; the column was not packed correctly. | Develop a better eluent system using TLC. Use a larger column or load less sample. Repack the column carefully to ensure a uniform bed. |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Cracked or channeled silica bed. | The column ran dry, or the packing was disturbed. | Ensure the solvent level never drops below the top of the silica gel. Repack the column if necessary. |
Workflow for Column Chromatography Purification
Caption: Workflow for purification via column chromatography.
Purification via Bisulfite Adduct Formation
This chemical method is specific for aldehydes and can be very effective for separating them from non-carbonyl-containing impurities.
Experimental Protocol: Bisulfite Adduct Formation and Regeneration
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Adduct Formation: Dissolve the crude mixture in a suitable solvent (e.g., methanol (B129727) or THF). Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde-bisulfite adduct will precipitate or dissolve in the aqueous phase.
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Extraction: Add an immiscible organic solvent (e.g., diethyl ether) and water to the mixture in a separatory funnel. Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer, while the bisulfite adduct will be in the aqueous layer.
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Regeneration: Isolate the aqueous layer containing the adduct. Add an organic solvent (e.g., diethyl ether) and then slowly add a strong base (e.g., aqueous NaOH) until the solution is basic. This will regenerate the aldehyde.
-
Isolation: Shake the separatory funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Bisulfite Adduct Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of precipitated adduct. | The sodium bisulfite solution is not saturated or has degraded; insufficient mixing. | Use a freshly prepared, saturated solution of sodium bisulfite. Ensure vigorous shaking or stirring to maximize contact between phases. |
| Aldehyde does not regenerate upon adding base. | Insufficient base was added to reverse the equilibrium. | Add more base and monitor the pH to ensure the solution is strongly basic. |
| Product decomposes during regeneration. | The aldehyde is sensitive to the strongly basic conditions. | Perform the regeneration at a lower temperature (e.g., in an ice bath) and work up the reaction quickly once the aldehyde is regenerated. |
Decision Tree for Purification Method Selection
Caption: A decision-making guide for selecting a purification method.
References
Technical Support Center: Large-Scale Synthesis of 2,6-Dimethylbenzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the large-scale synthesis of 2,6-Dimethylbenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
Issue 1: Low Yield and Poor Regioselectivity in the Formylation of m-Xylene (B151644)
The direct formylation of m-xylene is a common route for the synthesis of dimethylbenzaldehydes. However, this reaction is often plagued by low yields of the desired 2,6-isomer and the formation of other isomers, primarily 2,4-dimethylbenzaldehyde (B100707) and 2,5-dimethylbenzaldehyde.
| Observed Problem | Potential Cause | Recommended Solution |
| Low overall yield of dimethylbenzaldehydes | Incomplete reaction | - Ensure all reagents are fresh and anhydrous, particularly the Lewis acid catalyst (e.g., AlCl₃) and the formylating agent. - Optimize reaction time and temperature. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). - Ensure efficient mixing to maximize contact between reactants. |
| Deactivation of the catalyst | - Moisture in the reaction setup can deactivate the Lewis acid catalyst. Use flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon). | |
| Low selectivity for the 2,6-isomer | Steric hindrance and electronic effects | - The formylation of m-xylene is directed by the methyl groups to the ortho and para positions, leading to a mixture of isomers. The 2,6-isomer is often the minor product due to steric hindrance. - Explore alternative synthetic routes with higher regioselectivity, such as the Grignard reaction with a 2,6-disubstituted starting material. |
| Isomerization of the product | - Under harsh acidic conditions, product isomerization can occur. Use the mildest possible reaction conditions and quench the reaction promptly upon completion. |
Issue 2: Formation of Side Products and Impurities
Besides isomeric impurities, other side reactions can lead to a complex crude product mixture, complicating purification.
| Observed Problem | Potential Cause | Recommended Solution |
| Presence of 2,6-dimethylbenzoic acid | Over-oxidation of the product | - Use a mild and selective oxidizing agent if synthesizing from 2,6-dimethylbenzyl alcohol. - If using a formylation reaction, ensure that the work-up conditions are not overly oxidative. |
| Formation of high-molecular-weight byproducts | Polymerization or condensation reactions | - Control the reaction temperature to prevent polymerization, especially with strong acid catalysts. - Minimize reaction time to reduce the opportunity for side reactions. |
| Residual starting materials | Incomplete reaction | - As with low yield, ensure optimal reaction conditions and reagent stoichiometry. |
Issue 3: Difficulties in Product Isolation and Purification
The separation of this compound from its isomers and other impurities is a significant challenge in large-scale production due to their similar physical properties.
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete separation of isomers by distillation | Close boiling points of the isomers | - Utilize fractional distillation with a high number of theoretical plates. - Optimize the reflux ratio to enhance separation efficiency. |
| Co-crystallization of isomers | Similar crystal lattice energies | - Employ multi-step crystallization or recrystallization from different solvent systems. - Consider melt crystallization, which can be effective for separating close-boiling isomers. |
| Product loss during purification | Multiple purification steps | - Optimize each purification step to maximize recovery. - Consider a purification strategy that combines different techniques, such as distillation followed by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary large-scale synthetic routes to this compound?
A1: The two main approaches for the large-scale synthesis of this compound are:
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Direct Oxidation or Formylation of m-Xylene: This is an economically favorable route starting from readily available m-xylene. However, it typically yields a mixture of isomers, with the 2,6-isomer being a minor component. Subsequent purification is a major challenge.
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Multi-step Synthesis from 2,6-Disubstituted Precursors: This approach offers higher regioselectivity. A common route involves the Grignard reaction of a 2,6-dimethylhalobenzene with a formylating agent like N,N-dimethylformamide (DMF). While this method provides better control over the desired isomer, it involves more steps and may be more costly.
Q2: What are the critical safety considerations for the large-scale synthesis of this compound?
A2: Key safety considerations include:
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Handling of Lewis Acids: Anhydrous aluminum chloride (AlCl₃) and other Lewis acids are corrosive and react violently with water. They should be handled in a dry, inert atmosphere.
-
Exothermic Reactions: Formylation and Grignard reactions can be highly exothermic. Proper temperature control, including the use of jacketed reactors and controlled reagent addition, is crucial to prevent runaway reactions.
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable. The process should be carried out in a well-ventilated area with appropriate fire suppression systems.
-
Byproduct Handling: The reaction may produce hazardous byproducts that need to be handled and disposed of according to safety regulations.
Q3: How can the isomeric purity of this compound be determined on a large scale?
A3: Gas Chromatography (GC) is the most common and effective method for determining the isomeric purity of this compound. A calibrated GC system with a suitable capillary column can provide accurate quantitative data on the percentage of the 2,6-isomer and other isomeric impurities. For in-process monitoring, High-Performance Liquid Chromatography (HPLC) can also be used.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction of 2,6-Dimethylbromobenzene
This method offers high regioselectivity for the 2,6-isomer.
-
Grignard Reagent Formation: In a flame-dried, multi-neck reactor equipped with a mechanical stirrer, condenser, and an addition funnel under a nitrogen atmosphere, charge magnesium turnings and anhydrous tetrahydrofuran (B95107) (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2,6-dimethylbromobenzene in anhydrous THF to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the Grignard reagent solution to 0 °C in an ice-water bath. Slowly add a solution of N,N-dimethylformamide (DMF) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for another hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Protocol 2: Purification of this compound by Fractional Distillation
This protocol is suitable for separating this compound from its close-boiling isomers.
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column with a high number of theoretical plates. The distillation flask should be equipped with a magnetic stirrer or boiling chips.
-
Distillation: Charge the crude mixture of dimethylbenzaldehyde isomers to the distillation flask. Apply vacuum and slowly heat the flask.
-
Fraction Collection: Collect the initial fractions, which will be enriched in the lower-boiling isomers. Monitor the composition of the distillate by GC.
-
Product Collection: As the distillation progresses, the concentration of the higher-boiling this compound will increase in the distillation pot. Collect the fractions enriched in the desired isomer.
-
Final Purification: The enriched fractions of this compound can be further purified by a second fractional distillation or by crystallization.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Technical Support Center: Improving Regioselectivity in 2,6-Dimethylbenzaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2,6-dimethylbenzaldehyde. The primary focus is on strategies to improve regioselectivity and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound from 1,3-dimethylbenzene (m-xylene)?
The principal challenge is achieving high regioselectivity. The two methyl groups on the aromatic ring are ortho-, para-directing, activating the 2-, 4-, and 6- positions for electrophilic substitution. However, the position between the two methyl groups (C2) is sterically hindered.[1][2] Consequently, standard electrophilic formylation methods tend to yield the thermodynamically favored 2,4-dimethylbenzaldehyde (B100707) as the major product, with the desired 2,6-isomer formed in much lower quantities, if at all.
Q2: Why do standard formylation reactions like the Vilsmeier-Haack or Gattermann-Koch favor the 2,4-isomer?
Standard electrophilic formylation methods are governed by both electronic and steric effects. While the methyl groups electronically activate the C2, C4, and C6 positions, the electrophile (e.g., the Vilsmeier reagent) experiences significant steric hindrance when attempting to attack the C2 position, which is flanked by two methyl groups.[1] The C4 position is less sterically crowded, making it the preferred site of attack. The Gattermann-Koch reaction, which uses carbon monoxide and HCl, is generally not suitable for phenol (B47542) ethers and can be ineffective for highly activated alkylbenzenes.[3][4]
Caption: Steric and electronic influences on the formylation of m-xylene (B151644).
Q3: Which synthetic strategy offers the highest regioselectivity for the 2,6-isomer?
Directed ortho-metalation (specifically, ortho-lithiation) is the most effective and highly regioselective method for synthesizing 2,6-disubstituted benzaldehydes.[5][6][7] This technique uses a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate the C2 position of a 1,3-disubstituted benzene (B151609) ring. The resulting aryllithium intermediate is then quenched with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group exclusively at the 2-position.[6][7]
Q4: My ortho-lithiation reaction failed or resulted in a very low yield. What went wrong?
Low yields in ortho-lithiation reactions are common and can usually be attributed to a few critical factors:
-
Inactive n-Butyllithium: n-BuLi is highly reactive and can be degraded by moisture or air. It is crucial to use a freshly opened bottle or a recently titrated solution to ensure its activity and accurate stoichiometry.[1]
-
Presence of Moisture: The reaction is extremely sensitive to water. All glassware must be rigorously flame-dried or oven-dried, and all solvents must be anhydrous. The reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[1][8]
-
Incorrect Temperature: The lithiation step is typically performed at 0 °C, while the subsequent formylation (quenching with DMF) is often carried out at the same or a lower temperature to prevent side reactions of the unstable lithiated intermediate.[1]
-
Inefficient Quenching: The addition of the formylating agent should be done carefully and at a controlled temperature to ensure efficient reaction with the aryllithium species.
Q5: What are the primary safety concerns when performing these syntheses?
Several reagents used in these protocols are hazardous and require careful handling:
-
n-Butyllithium (n-BuLi): Pyrophoric, igniting spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques.[8]
-
Lewis Acids (POCl₃, TiCl₄, AlCl₃): These are toxic and corrosive. They react violently with water, often releasing corrosive gases like HCl. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
-
Anhydrous Solvents (THF, Diethyl Ether, Dichloromethane): These are often flammable. Ethers like THF can form explosive peroxides over time and should be tested and handled appropriately.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity and Formation of Isomeric Impurities
The formation of 2,4- and 3,5-dimethylbenzaldehyde (B1265933) isomers is a common problem when using classical electrophilic substitution methods. The choice of formylation method is critical to directing the reaction toward the desired 2,6-isomer.
Comparison of Formylation Methods for 1,3-Dimethylbenzene (m-Xylene)
| Formylation Method | Reagents | Typical Solvent | Key Conditions | Major Product | Expected 2,6-Isomer Yield |
| Vilsmeier-Haack | POCl₃, DMF | Dichloromethane or DMF | 0 °C to RT | 2,4-Dimethylbenzaldehyde | Very Low to None[1] |
| Gattermann | Zn(CN)₂, HCl | Benzene / Ether | RT to 45 °C | 2,4-Dimethylbenzaldehyde | Very Low |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0 °C | 2,4-Dimethylbenzaldehyde | Moderate (~15-20%)[9] |
| Ortho-lithiation | n-BuLi, then DMF | Anhydrous THF | 0 °C to RT | This compound | High (>70%)[6][7] |
Data for Rieche formylation is extrapolated from results with 1,3-dimethoxybenzene (B93181) as a substrate.[9]
Caption: Decision tree for selecting a formylation method.
Issue 2: Low Yield in Directed Ortho-Lithiation
Even with a highly regioselective method, achieving a high yield can be difficult. Use this guide to troubleshoot common problems.
Caption: Decision tree for troubleshooting low yields in ortho-lithiation.
Experimental Protocols
Method 1: Directed Ortho-lithiation and Formylation (High Regioselectivity)
This protocol is adapted from established procedures for the synthesis of analogous 2,6-disubstituted benzaldehydes and is expected to provide high regioselectivity for the target compound.[5][6]
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add 1,3-dimethylbenzene (1.0 eq.) and anhydrous THF.
-
Lithiation: Cool the solution to 0 °C in an ice bath. Slowly add n-BuLi (1.1 eq.) dropwise via syringe or dropping funnel, ensuring the internal temperature is maintained between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The solution may turn yellow or orange.
-
Formylation: Cool the mixture back to 0 °C and add anhydrous DMF (1.5 eq.) dropwise at a rate that keeps the internal temperature below 10 °C.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete.
-
Work-up: Carefully quench the reaction by pouring it into a beaker of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] Preparation of 2,6-dialkoxybenzaldehydes | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Monitoring 2,6-Dimethylbenzaldehyde Reactions
Welcome to the technical support center for monitoring reactions involving 2,6-Dimethylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on analytical methodologies and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring reactions with this compound?
A1: The primary methods for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the reaction matrix, the desired level of quantitative accuracy, and the specific information required (e.g., reaction kinetics, impurity profiling).
Q2: What are the main challenges when analyzing this compound and its reaction mixtures?
A2: A significant challenge with this compound is the steric hindrance caused by the two methyl groups in the ortho positions. This can influence its reactivity and chromatographic behavior. In chromatographic methods, this can sometimes lead to peak tailing or broadening. For all methods, careful sample preparation is crucial to avoid issues like contamination or incorrect concentration, which can lead to erroneous results.[1][2]
Q3: Can I use UV-Vis spectrophotometry to monitor these reactions?
A3: UV-Vis spectrophotometry can be a viable method for monitoring reactions where there is a significant change in the chromophore system between reactants and products, such as in Knoevenagel condensation reactions.[3] It is particularly useful for kinetic analysis if the product has a distinct wavelength of maximum absorbance (λmax) away from the reactants.[3] However, it lacks the specificity of chromatographic or NMR methods and may not be suitable for complex reaction mixtures with multiple absorbing species.
Q4: How can I minimize side reactions when working with this compound?
A4: Common side reactions can include self-condensation or other unintended reactions. To minimize these, it is crucial to carefully control reaction conditions such as temperature, catalyst loading, and the rate of addition of reagents. For instance, in condensation reactions, slowly adding a ketone to a mixture of the this compound and a base catalyst can favor the desired cross-condensation.[4]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Drifting Retention Times
-
Possible Causes:
-
Solutions:
-
Use a column oven for stable temperature control.[5]
-
Prepare fresh mobile phase and ensure all components are miscible and properly degassed.[5][9] If using a gradient mixer, ensure it is functioning correctly.[5]
-
Equilibrate the column with at least 5-10 column volumes of the mobile phase before injection.[7]
-
Check the pump for leaks and verify the flow rate.[9]
-
Use a guard column to protect the analytical column from contaminants.[8] If the column is contaminated, flush it with a strong solvent.[6]
-
Issue 2: Peak Tailing or Fronting
-
Possible Causes:
-
Solutions:
-
For basic compounds, consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase or use a column with high-purity silica.[7]
-
Whenever possible, dissolve the sample in the mobile phase.[9]
-
Replace the column if it is old or has been degraded.[6]
-
Gas Chromatography (GC)
Issue 1: Ghost Peaks or Carryover
-
Possible Causes:
-
Solutions:
Issue 2: Poor Resolution or Peak Overlap
-
Possible Causes:
-
Solutions:
-
Select a column with a different stationary phase that offers better selectivity for aromatic aldehydes. A polar column like one with a PEG stationary phase can be effective.[11]
-
Optimize the temperature program, perhaps by using a slower ramp rate, to improve separation.[10][11]
-
Adjust the carrier gas flow rate to the optimal velocity for the column dimensions and gas type.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Poor Signal Resolution or Broad Peaks
-
Possible Causes:
-
Solutions:
-
Shim the spectrometer to improve magnetic field homogeneity.
-
Allow the sample to thermally equilibrate inside the spectrometer before acquiring data.[13]
-
Ensure the sample and NMR tube are clean. If necessary, filter the sample.
-
Issue 2: Inaccurate Quantification
-
Possible Causes:
-
Incorrect acquisition parameters (e.g., insufficient relaxation delay).
-
Poorly chosen integration regions.
-
Baseline distortions.
-
-
Solutions:
-
Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the T1 of the slowest relaxing nucleus of interest) for fully relaxed spectra, which is crucial for accurate quantification.
-
Carefully set the integration regions to cover the entire peak for both reactants and products.
-
Apply appropriate baseline correction algorithms.
-
Experimental Protocols
Protocol 1: HPLC Analysis of a this compound Reaction Mixture
This protocol provides a general starting point for reverse-phase HPLC analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. Phosphoric acid can be used for better peak shape, but for MS compatibility, formic acid is recommended.[14] A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the compounds of interest (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: a. Quench a small aliquot of the reaction mixture. b. Dilute the quenched aliquot with the mobile phase to a concentration within the linear range of the detector. c. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis of a this compound Reaction Mixture
This protocol is suitable for analyzing volatile components in the reaction mixture.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Sample Preparation: a. Quench a small aliquot of the reaction mixture. b. Dilute the aliquot with a volatile organic solvent like dichloromethane (B109758) or hexane. c. Filter the sample if it contains particulates.
Protocol 3: NMR for In-situ Reaction Monitoring
This protocol allows for real-time monitoring of the reaction progress.
-
Instrumentation: NMR spectrometer.
-
Sample Preparation: a. Prepare the reaction mixture in a deuterated solvent suitable for the reaction chemistry (e.g., CDCl3, DMSO-d6). b. Transfer the reaction mixture to an NMR tube.
-
Acquisition: a. Acquire an initial spectrum (t=0) before initiating the reaction. b. Initiate the reaction (e.g., by adding a catalyst or reactant). c. Acquire a series of 1H NMR spectra at regular time intervals.
-
Data Analysis: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Integrate the signals corresponding to specific protons of the starting material and the product. c. Plot the change in integral values over time to determine reaction kinetics.
Data Presentation
Table 1: HPLC Method Parameters for Aromatic Aldehyde Analysis
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Good retention and resolution for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (50:50) | Common starting point for reverse-phase. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Detector | UV at 254 nm | Aromatic compounds typically absorb at this wavelength. |
| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane | Good general-purpose column for aromatic compounds. |
| Carrier Gas | Helium, 1.0 mL/min | Inert and provides good efficiency. |
| Oven Program | 100°C to 250°C at 10°C/min | Separates compounds based on boiling points. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |
| MS Scan Range | m/z 40-300 | Covers the expected mass range of reactants and products. |
Visualizations
Caption: Troubleshooting workflow for drifting retention times in HPLC analysis.
Caption: General experimental workflow for GC-MS analysis of reaction mixtures.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4- and 2,6-Dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,4-dimethylbenzaldehyde (B100707) and 2,6-dimethylbenzaldehyde. The position of the methyl groups on the aromatic ring dramatically influences the steric and electronic environment of the aldehyde functional group, leading to significant differences in their reactivity. This comparison is supported by established chemical principles and provides detailed experimental protocols for validation.
Executive Summary
The principal difference in the reactivity of 2,4-dimethylbenzaldehyde and this compound stems from the profound steric hindrance in the 2,6-isomer. In this compound, the two methyl groups flanking the aldehyde functionality create a sterically congested environment, which significantly impedes the approach of nucleophiles to the carbonyl carbon.[1] While both isomers possess electron-donating methyl groups that decrease the intrinsic electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, the steric effect in the 2,6-isomer is the dominant factor governing its generally lower reactivity in nucleophilic addition reactions.[2][3] Consequently, 2,4-dimethylbenzaldehyde is typically the more reactive of the two in such transformations.
The Interplay of Electronic and Steric Effects
The reactivity of the carbonyl group in substituted benzaldehydes is governed by the electrophilicity of the carbonyl carbon, which is modulated by both electronic and steric factors.[2][4]
Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I) and hyperconjugation.[5] This increases the electron density on the aromatic ring and, subsequently, the carbonyl carbon. This effect reduces the partial positive charge on the carbonyl carbon, decreasing its electrophilicity and making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2][4] In both 2,4- and this compound, this electron-donating character is present.
Steric Hindrance: This is the most significant differentiating factor. The two ortho-methyl groups in this compound create a physical barrier around the aldehyde group, hindering the trajectory of incoming nucleophiles.[3] This steric shield increases the activation energy for nucleophilic attack. 2,4-dimethylbenzaldehyde, with only one ortho-substituent, has a much more accessible carbonyl carbon.
Comparative Reactivity Data
| Reaction Type | 2,4-Dimethylbenzaldehyde Reactivity | This compound Reactivity | Primary Influencing Factor |
| Knoevenagel Condensation | Moderate; faster than 2,6-isomer | Very low; significantly slower rate and lower yield expected | Steric Hindrance |
| Wittig Reaction | Moderate; susceptible to electronic deactivation[4] | Very low; reaction rate and yield are severely impacted by steric hindrance[1][6] | Steric Hindrance |
| Pinnick Oxidation | High; readily oxidized to the carboxylic acid | High; effective for sterically hindered aldehydes, though may require longer reaction times[7] | Reaction Tolerance |
| Cannizzaro Reaction | High; undergoes disproportionation in strong base[8][9] | Moderate; initial hydroxide (B78521) attack is sterically hindered, likely slowing the reaction rate | Steric Hindrance |
| Grignard Reaction | Moderate | Very low; steric hindrance impedes the approach of the bulky Grignard reagent[1] | Steric Hindrance |
Experimental Protocols
To empirically determine the reactivity differences, the following protocols can be employed.
Comparative Analysis via Knoevenagel Condensation
This experiment allows for a direct comparison of reaction rates. The formation of the conjugated product can be monitored over time using UV-Vis spectroscopy.
Protocol:
-
Solution Preparation: Prepare 0.1 M solutions of 2,4-dimethylbenzaldehyde, this compound, and malononitrile in absolute ethanol. Prepare a 0.01 M solution of piperidine (catalyst) in ethanol.
-
Kinetic Measurement: In two separate thermostated quartz cuvettes, add the malononitrile solution and the piperidine solution. Initiate the reactions by adding the respective aldehyde solution (2,4-isomer to one, 2,6-isomer to the other) and mixing quickly.
-
Monitoring: Immediately begin recording the absorbance at the λmax of the conjugated product at fixed time intervals using a UV-Vis spectrophotometer.
-
Analysis: Plot absorbance versus time for both reactions. The initial slope of the curve is proportional to the initial reaction rate. A significantly steeper slope for the 2,4-dimethylbenzaldehyde reaction is expected, indicating higher reactivity.[3]
Pinnick Oxidation of a Sterically Hindered Aldehyde
This method is highly effective for converting aldehydes, including sterically hindered ones, to carboxylic acids with high yield and tolerance for other functional groups.[7]
Materials:
-
This compound (1.0 equiv)
-
tert-Butanol (t-BuOH) and Water
-
2-Methyl-2-butene (5.0 equiv)
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄) (4.0 equiv)
-
Sodium chlorite (B76162) (NaClO₂) (1.5 equiv, 80% technical grade)
-
Ethyl acetate, Saturated sodium sulfite (B76179) (Na₂SO₃) solution, Brine
Procedure:
-
In a round-bottom flask, dissolve this compound in a 2:1 mixture of t-BuOH and water.
-
Add 2-methyl-2-butene, followed by sodium dihydrogen phosphate, and stir the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium chlorite in water over 15 minutes, keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting aldehyde (typically 2-24 hours).
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 20 minutes.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,6-dimethylbenzoic acid.[7]
Wittig Reaction
The Wittig reaction converts aldehydes into alkenes.[10][11][12] This protocol highlights the general procedure, where lower yields and slower rates are expected for the 2,6-isomer compared to the 2,4-isomer due to steric hindrance.[6]
Materials:
-
Methyltriphenylphosphonium (B96628) bromide (1.05 equiv)
-
Potassium tert-butoxide (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (2,4- or this compound) (1.0 equiv)
Procedure:
-
Ylide Formation: To a flame-dried, N₂-purged flask, add methyltriphenylphosphonium bromide and anhydrous THF. Cool the suspension to 0°C. Add potassium tert-butoxide portion-wise, and stir the resulting yellow-orange mixture at 0°C for 30 minutes.
-
Wittig Reaction: In a separate flask, dissolve the aldehyde (e.g., this compound) in anhydrous THF. Slowly add this solution to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Workup: Quench the reaction by the slow addition of water. Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer will contain the desired alkene product and triphenylphosphine (B44618) oxide.
-
Purification: The crude product can be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[6]
Conclusion
The reactivity of 2,4- and this compound is a clear illustration of the dominance of steric effects in chemical reactions. While both isomers are electronically deactivated towards nucleophilic attack by their electron-donating methyl groups, the severe steric hindrance imposed by the two ortho-methyl groups in this compound renders it significantly less reactive than the more accessible 2,4-isomer. For synthetic applications that require nucleophilic addition to the aldehyde carbonyl, 2,4-dimethylbenzaldehyde is the more suitable substrate, offering faster reaction rates and higher yields. Conversely, the reduced reactivity of this compound can be exploited in syntheses where selective reaction at other sites on a polyfunctional molecule is desired.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to ¹H NMR Spectral Analysis of Substituted Benzaldehydes
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. This guide provides a comprehensive comparison of ¹H NMR spectra for a series of substituted benzaldehydes, supported by experimental data and detailed protocols. Understanding the influence of various substituents on proton chemical shifts and coupling constants is critical for accurate spectral interpretation and the verification of molecular structures.
The Influence of Substituents on ¹H NMR Spectra
The electronic nature and position of a substituent on the benzene (B151609) ring of benzaldehyde (B42025) significantly alter the chemical environment of the aldehydic and aromatic protons. These alterations manifest as predictable shifts in the ¹H NMR spectrum.
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the electron density of the aromatic ring through resonance and inductive effects. This increased electron density shields the aromatic protons, particularly those at the ortho and para positions, causing them to resonate at a lower chemical shift (upfield).
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl), decrease the electron density of the aromatic ring. This deshielding effect causes the aromatic protons, especially at the ortho and para positions, to resonate at a higher chemical shift (downfield). The aldehydic proton is also affected by these electronic effects, with EWGs generally causing a downfield shift.
Comparative ¹H NMR Data of Substituted Benzaldehydes
The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for a selection of substituted benzaldehydes. The data is organized based on the substituent's electronic property and its position (ortho, meta, or para) on the benzene ring. All spectra were recorded in deuterated chloroform (B151607) (CDCl₃) unless otherwise specified.
| Substituent | Position | Aldehyde Proton (δ, multiplicity, J) | Aromatic Protons (δ, multiplicity, J) | Reference |
| -H (Benzaldehyde) | - | 10.00 (s) | 7.86 (d, J = 7.8), 7.61 (t, J = 7.8), 7.51 (t, J = 7.8) | [1] |
| Electron-Donating Groups | ||||
| -CH₃ (Tolualdehyde) | para | 9.95 (s) | 7.76 (d, J ≈ 8.0), 7.32 (d, J ≈ 8.0) | [2] |
| -CH₃ (Tolualdehyde) | meta | 9.95 (s) | 7.65 (s), 7.63 (d), 7.40 (d), 7.38 (t) | [3] |
| -OCH₃ (Anisaldehyde) | para | 9.88 (s) | 7.84 (d, J = 8.8), 6.98 (d, J = 8.8) | [4] |
| -OCH₃ (Anisaldehyde) | meta | 9.98 (s, in DMSO-d₆) | 7.51 (d, J = 6.2), 7.41 (s), 7.30-7.25 (m) | [5] |
| -OCH₃ (Anisaldehyde) | ortho | 10.49 (s) | 7.84 (dd), 7.57 (ddd), 7.07 (t), 7.00 (d) | [6] |
| Electron-Withdrawing Groups | ||||
| -Cl (Chlorobenzaldehyde) | para | 9.99 (s) | 7.83 (d, J = 8.5), 7.52 (d, J = 8.5) | [7][8] |
| -Cl (Chlorobenzaldehyde) | meta | 9.97 (s) | 7.82 (s), 7.76 (d), 7.59 (d), 7.48 (t) | [9] |
| -NO₂ (Nitrobenzaldehyde) | para | 10.18 (s) | 8.40 (d, J = 8.5), 8.11 (d, J = 8.5) | [10] |
| -NO₂ (Nitrobenzaldehyde) | meta | 10.15 (s) | 8.73 (s), 8.51 (d), 8.27 (d), 7.81 (t) | [11][12] |
| -NO₂ (Nitrobenzaldehyde) | ortho | 10.42 (s) | 8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t) | [13] |
Experimental Protocol for ¹H NMR Spectral Analysis
The following provides a detailed methodology for the acquisition of a ¹H NMR spectrum for a substituted benzaldehyde.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the substituted benzaldehyde sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually lower it into the magnet.
-
In the acquisition software, load a standard 1D proton experiment.
-
The instrument will automatically lock on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp spectral lines.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 or 16 for a sufficient signal-to-noise ratio), spectral width, and relaxation delay.
-
Initiate the acquisition to obtain the Free Induction Decay (FID).
3. Data Processing:
-
The acquired FID is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Identify the chemical shift, multiplicity (e.g., singlet, doublet, triplet), and coupling constants for each signal.
Visualizing the Workflow and Substituent Effects
The following diagrams, created using the DOT language, illustrate the workflow for ¹H NMR spectral analysis and the impact of substituents on the chemical shifts of benzaldehyde protons.
Caption: Workflow for ¹H NMR Spectral Analysis.
Caption: Influence of Substituents on ¹H NMR Chemical Shifts.
References
- 1. books.rsc.org [books.rsc.org]
- 2. p-Tolualdehyde(104-87-0) 1H NMR spectrum [chemicalbook.com]
- 3. m-Tolualdehyde(620-23-5) 1H NMR [m.chemicalbook.com]
- 4. p-Anisaldehyde(123-11-5) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. o-Anisaldehyde(135-02-4) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Chlorobenzaldehyde(104-88-1) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Chlorobenzaldehyde(587-04-2) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Nitrobenzaldehyde(555-16-8) 1H NMR [m.chemicalbook.com]
- 11. 3-Nitrobenzaldehyde(99-61-6) 1H NMR spectrum [chemicalbook.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. 2-Nitrobenzaldehyde(552-89-6) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Purity Validation of 2,6-Dimethylbenzaldehyde: HPLC vs. Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical first step in the synthesis of new chemical entities. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2,6-Dimethylbenzaldehyde, a key aromatic aldehyde intermediate. The performance of a typical HPLC method is compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting experimental data and protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is highly suitable for resolving this compound from its potential impurities.
Experimental Protocol: HPLC Purity Assessment
A robust RP-HPLC method can be established for the separation and quantification of this compound and its process-related impurities.
Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard analytical HPLC with a pump, autosampler, column oven, and UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1] |
| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 60:40, v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL[1] |
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg of the standard in 10 mL of acetonitrile to a concentration of 1 mg/mL.[1]
-
Sample Solution: Prepare a sample solution of this compound from the batch to be tested in the same manner as the standard solution to a final concentration of 1 mg/mL in acetonitrile.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent system clogging.[1]
Data Presentation: Purity Comparison
The following table illustrates hypothetical comparative data for this compound from two different suppliers, analyzed using the described HPLC method. Purity is calculated based on the area normalization of the main peak.
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Standard | 5.2 | 99.8 | 99.8 |
| Supplier A | 5.2 | 99.7 | 99.7 |
| Impurity 1 (A) | 3.8 | 0.2 | - |
| Impurity 2 (A) | 4.5 | 0.1 | - |
| Supplier B | 5.2 | 98.5 | 98.5 |
| Impurity 1 (B) | 3.9 | 1.0 | - |
| Impurity 2 (B) | 6.1 | 0.5 | - |
Interpretation: Supplier A's batch exhibits higher purity (99.7%) with minor impurities, while Supplier B's batch shows a lower purity of 98.5% with different impurity profiles, suggesting potential variations in the manufacturing or purification processes.[1]
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer complementary information for a comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile compounds like this compound, providing both separation and structural identification of impurities.[2]
Experimental Protocol: GC-MS Analysis
| Parameter | Condition |
| GC-MS System | Standard GC with a mass selective detector |
| Column | Capillary column (e.g., RXI-5Sil MS, 30m x 0.32mm i.d.)[3] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4] |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV[4] |
| Acquisition Mode | Full Scan (m/z 40-300)[2] |
Sample Preparation: A simple dilution of the sample in a volatile organic solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL is typically sufficient for GC-MS analysis.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. Both ¹H and ¹³C NMR are valuable for identifying and quantifying impurities.[5]
Experimental Protocol: ¹H NMR Analysis
| Parameter | Condition |
| NMR Spectrometer | 400 MHz or higher |
| Sample Preparation | Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[5] |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm is a common reference. For qNMR, a certified standard with a known concentration would be added. |
| Experiment | Standard one-pulse ¹H NMR experiment. |
Method Comparison
| Feature | HPLC | GC-MS | NMR |
| Principle | Liquid-solid phase partitioning | Gas-solid phase partitioning and mass analysis | Nuclear spin resonance |
| Analyte Suitability | Non-volatile, thermally stable compounds | Volatile, thermally stable compounds[6] | Soluble compounds |
| Information Provided | Purity (quantitative), retention time (qualitative) | Purity (quantitative), fragmentation pattern (structural)[6] | Purity (quantitative with standard), detailed structure |
| Sensitivity | High (ng to pg) | Very high (pg to fg)[6] | Lower (µg to mg) |
| Sample Preparation | Simple dissolution and filtration | Simple dissolution, can require derivatization for non-volatile compounds | Simple dissolution |
| Throughput | High | High | Moderate |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for HPLC purity validation and a comparison of the analytical techniques.
Caption: Workflow for HPLC Purity Assessment.
Caption: Comparison of Analytical Techniques.
Conclusion
The presented HPLC method is a reliable and robust technique for the routine purity assessment of this compound. It offers a good balance of sensitivity, precision, and throughput. For a more comprehensive characterization, especially during method development or for impurity identification, complementary techniques such as GC-MS and NMR are invaluable. Researchers are encouraged to utilize a combination of these methods to ensure the quality and consistency of their starting materials, thereby enhancing the reliability and reproducibility of their synthetic endeavors.
References
Quantifying 2,6-Dimethylbenzaldehyde in Reaction Mixtures: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise quantification of reactants, intermediates, and products is fundamental to understanding and optimizing chemical reactions. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods for the quantification of 2,6-Dimethylbenzaldehyde in a reaction mixture. Supported by experimental data from closely related aromatic aldehydes, this document outlines detailed methodologies, presents comparative performance metrics, and offers guidance on selecting the most suitable technique for your analytical needs.
At a Glance: GC-MS vs. Alternatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound.[1] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[2] However, other methods such as Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV) present viable alternatives, each with distinct advantages and limitations.
The choice of analytical technique is often dictated by the specific requirements of the analysis, including the need for structural confirmation, desired sensitivity, sample matrix complexity, and available instrumentation.[3]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of GC-MS, GC-FID, and HPLC-UV for the quantification of aromatic aldehydes, based on published validation data for structurally similar compounds. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-MS | GC-FID | HPLC-UV (with DNPH derivatization) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification. | Separation based on volatility, with detection by ionization in a hydrogen flame.[4] | Separation in a liquid phase based on polarity, with UV absorbance detection of a derivatized analyte.[5] |
| Specificity | Very High (based on retention time and unique mass fragmentation pattern).[3] | Moderate (based on retention time). | Good (based on retention time and characteristic UV absorbance of the derivative). |
| Linearity (R²) | > 0.998[6] | > 0.999[7][8] | > 0.999[9] |
| Limit of Detection (LOD) | 0.017 - 0.027 mg/mL[10] | 0.019 - 0.022 mg/mL[10] | 0.1 ppm (0.0001 mg/mL)[5] |
| Limit of Quantitation (LOQ) | 0.052 - 0.080 mg/mL[10] | 0.058 - 0.066 mg/mL[10] | 1.2 ppm[11] |
| Precision (%RSD) | < 12%[6] | < 4%[12] | < 1%[9] |
| Accuracy/Recovery (%) | 80 - 115%[6] | 98 - 107%[12] | 98 - 101%[9] |
| Analysis Time | ~15-30 minutes | ~10-20 minutes | ~20-30 minutes |
| Derivatization Required | No | No | Yes (typically with 2,4-dinitrophenylhydrazine (B122626) - DNPH) |
Experimental Workflows
The general experimental workflows for the quantification of this compound by GC-MS, GC-FID, and HPLC-UV are depicted below.
Caption: Comparative experimental workflows for GC-based and HPLC-based analysis.
Logical Decision Pathway
The selection of the most appropriate analytical technique depends on the specific goals of the analysis. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting an analytical method for this compound.
Detailed Experimental Protocols
Method 1: Quantification by GC-MS
This protocol is adapted from established methods for similar aromatic aldehydes.
1. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a high-purity volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a volumetric flask.
-
Add an appropriate internal standard (e.g., durene or a stable isotope-labeled analog of the analyte) at a known concentration.
-
Perform serial dilutions if necessary to bring the analyte concentration into the calibrated range of the instrument.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for this compound | Quantifier ion: m/z 134 (Molecular Ion). Qualifier ions: m/z 133, 105. |
3. Data Analysis:
-
Generate a calibration curve by analyzing standard solutions of this compound of known concentrations.
-
Quantify this compound in the reaction mixture samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Method 2: Quantification by GC-FID
This method is ideal for robust, high-throughput quantification when analyte identification is not the primary concern.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for GC-MS.
2. GC-FID Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC with FID or equivalent |
| Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen, constant flow rate |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, hold for 5 minutes. |
| Detector Temperature | 300 °C |
| Hydrogen Flow | ~30 mL/min |
| Air Flow | ~300 mL/min |
| Makeup Gas (N₂ or He) | ~25 mL/min |
3. Data Analysis:
-
Generate a calibration curve using the peak areas of the this compound standards.
-
Quantify the analyte in samples by comparing its peak area ratio to the internal standard against the calibration curve.
Method 3: Quantification by HPLC-UV (with DNPH Derivatization)
This method is suitable for non-volatile reaction mixtures or when GC is not available.
1. Sample Preparation and Derivatization:
-
Dilute a known amount of the reaction mixture in acetonitrile (B52724).
-
To a specific volume of the diluted sample, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in acidified acetonitrile.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour) to form the this compound-DNPH derivative.
-
Quench the reaction if necessary and dilute the sample to a known volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Parameters:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~360 nm (the λmax for DNPH derivatives) |
3. Data Analysis:
-
Prepare a calibration curve by derivatizing and analyzing standard solutions of this compound.
-
Quantify the this compound-DNPH derivative in the samples by comparing its peak area to the calibration curve.
Conclusion
Both GC-MS and its alternatives, GC-FID and HPLC-UV, are powerful techniques for the quantification of this compound in reaction mixtures.
-
GC-MS is the method of choice when unambiguous identification of the analyte and potential byproducts is critical, offering high specificity and sensitivity.[3]
-
GC-FID provides a robust, cost-effective, and high-throughput solution for routine quantification where the identity of the analyte is already established.[12]
-
HPLC-UV with derivatization is a valuable alternative for non-volatile or thermally sensitive samples, though it involves a more complex sample preparation procedure.[5]
The selection of the optimal method should be based on a careful consideration of the analytical requirements, sample characteristics, and available resources. For comprehensive analysis, cross-validation using two different techniques can provide the highest level of confidence in the quantitative results.
References
- 1. 6-napse.com [6-napse.com]
- 2. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. [PDF] HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. | Semantic Scholar [semanticscholar.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. redalyc.org [redalyc.org]
- 8. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 9. researchgate.net [researchgate.net]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Distinguishing 2,6-Dimethylbenzaldehyde from Its Isomers
In the world of fine chemicals and pharmaceutical intermediates, precise identification of isomers is paramount. Subtle shifts in the positions of functional groups can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 2,6-dimethylbenzaldehyde and its five structural isomers: 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethylbenzaldehyde. Leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical reference for researchers, scientists, and quality control professionals.
The six isomers of dimethylbenzaldehyde, all sharing the chemical formula C₉H₁₀O, present a unique challenge in characterization.[1] While they possess the same core structure of a benzene (B151609) ring substituted with an aldehyde and two methyl groups, the varied substitution patterns give rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for unambiguous identification and purity assessment.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers, providing a quantitative basis for their differentiation.
¹H NMR Spectroscopy Data
The proton NMR spectra are particularly informative, with chemical shifts and splitting patterns of the aromatic protons being highly sensitive to the substituent positions. All spectra were recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | ~10.24 | ~7.45 (t), ~7.23 (d) | ~2.64 |
| 2,3-Dimethylbenzaldehyde | ~10.2 | ~7.6 (d), ~7.4 (d), ~7.2 (t) | ~2.5 (s), ~2.3 (s) |
| 2,4-Dimethylbenzaldehyde | ~10.17 | ~7.66 (d), ~7.13 (s), ~7.03 (d) | ~2.60, ~2.35 |
| 2,5-Dimethylbenzaldehyde | ~10.2 | ~7.6 (s), ~7.2 (d), ~7.1 (d) | ~2.5 (s), ~2.3 (s) |
| 3,4-Dimethylbenzaldehyde | ~9.9 | ~7.6 (d), ~7.5 (s), ~7.2 (d) | ~2.3 (s), ~2.2 (s) |
| 3,5-Dimethylbenzaldehyde | ~9.9 | ~7.5 (s), ~7.4 (s) | ~2.3 (s) |
¹³C NMR Spectroscopy Data
Carbon NMR provides complementary information, clearly distinguishing the isomers based on the chemical shifts of the carbonyl carbon and the aromatic carbons.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbons (δ, ppm) |
| This compound | ~192.6 | ~139.0, ~136.5, ~135.4, ~130.1, ~128.9, ~127.3 | ~21.3 |
| 2,3-Dimethylbenzaldehyde | ~193.0 | ~137.9, ~137.2, ~134.5, ~133.0, ~130.2, ~125.8 | ~20.5, ~15.9 |
| 2,4-Dimethylbenzaldehyde | ~192.5 | ~145.2, ~137.1, ~134.1, ~133.0, ~130.0, ~127.2 | ~21.8, ~21.5 |
| 2,5-Dimethylbenzaldehyde | ~192.7 | ~137.5, ~136.2, ~135.8, ~132.8, ~130.1, ~129.5 | ~21.2, ~20.9 |
| 3,4-Dimethylbenzaldehyde | ~192.1 | ~144.5, ~137.5, ~134.7, ~130.5, ~130.0, ~127.4 | ~20.1, ~19.6 |
| 3,5-Dimethylbenzaldehyde | ~192.5 | ~139.2, ~137.0, ~135.9, ~129.8 | ~21.2 |
Infrared (IR) Spectroscopy Data
The IR spectra of all isomers are dominated by a strong carbonyl (C=O) stretch from the aldehyde group. However, the exact position of this band and the pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) |
| This compound | ~1695 | ~1600, ~1460 | ~2860, ~2760 |
| 2,3-Dimethylbenzaldehyde | ~1690 | ~1605, ~1460 | ~2860, ~2760 |
| 2,4-Dimethylbenzaldehyde | ~1690 | ~1610, ~1450 | ~2860, ~2760 |
| 2,5-Dimethylbenzaldehyde | ~1690 | ~1610, ~1480 | ~2860, ~2760 |
| 3,4-Dimethylbenzaldehyde | ~1700 | ~1610, ~1450 | ~2860, ~2760 |
| 3,5-Dimethylbenzaldehyde | ~1700 | ~1605, ~1465 | ~2860, ~2760 |
Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) of the dimethylbenzaldehyde isomers yields a molecular ion peak [M]⁺ at m/z 134, corresponding to their shared molecular weight.[2][3][4] The primary fragmentation pathway involves the loss of a hydrogen atom to form a stable acylium ion [M-H]⁺ at m/z 133.[2] While the major fragments are similar, subtle differences in the relative intensities of fragment ions can be observed.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| This compound | 134 | 133 | 105, 91, 77 |
| 2,3-Dimethylbenzaldehyde | 134 | 133 | 105, 91, 77 |
| 2,4-Dimethylbenzaldehyde | 134 | 133 | 105, 91, 77 |
| 2,5-Dimethylbenzaldehyde | 134 | 133 | 105, 91, 77 |
| 3,4-Dimethylbenzaldehyde | 134 | 133 | 105, 91, 77 |
| 3,5-Dimethylbenzaldehyde | 134 | 133 | 105, 91, 77 |
Experimental Protocols
Standardized protocols are essential for reproducible spectroscopic analysis. The following are generalized methodologies for the acquisition of the data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the dimethylbenzaldehyde isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium (B1214612) signal of the CDCl₃ and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover a range of 0-12 ppm. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Switch the spectrometer to the ¹³C channel. Acquire the spectrum using a proton-decoupled pulse sequence over a spectral width of 0-220 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for acquiring IR spectra of liquids and solids.
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol). Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount of the liquid or solid sample onto the center of the ATR crystal. Apply consistent pressure to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum. Perform baseline correction and peak picking using the instrument's software.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or equivalent). A suitable temperature program is used to elute the compound.
-
MS Analysis: The eluent from the GC is introduced into the ion source (typically electron ionization at 70 eV) of the mass spectrometer.
-
Data Acquisition: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The logical flow for the spectroscopic identification and comparison of the dimethylbenzaldehyde isomers can be visualized as follows:
Caption: Workflow for the spectroscopic analysis and identification of dimethylbenzaldehyde isomers.
References
A Comparative Guide to the Biological Activity of 2,6-Dimethylbenzaldehyde Derivatives and Other Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2,6-Dimethylbenzaldehyde derivatives and other substituted benzaldehydes. While direct quantitative data on the biological activity of this compound is limited in publicly available scientific literature, this document synthesizes the existing data on structurally related compounds to provide a comparative context for researchers. The focus is on antimicrobial, antioxidant, and cytotoxic properties, supported by experimental data and detailed methodologies.
Comparative Biological Activity: A Data-Driven Overview
Benzaldehyde (B42025) and its derivatives are a class of aromatic compounds that have garnered significant interest for their diverse biological activities. The nature and position of substituents on the benzene (B151609) ring play a crucial role in determining the potency and spectrum of these activities. This section presents a comparative summary of the available quantitative data for various benzaldehyde derivatives.
Antimicrobial Activity
The antimicrobial efficacy of benzaldehyde derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC) of Benzaldehyde Derivatives
| Compound | Microorganism | MIC | Reference |
| Benzaldehyde | Staphylococcus aureus | ≥ 1024 µg/mL | [1] |
| 2-Methylbenzaldehyde | Various Fungi | > 3.0 mM | [2] |
| Cinnamaldehyde | Candida albicans | 125 µg/mL | [3] |
| 2-Hydroxy-5-methoxybenzaldehyde | Aspergillus fumigatus | 64 - 128 µg/mL | [3] |
| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | Aspergillus fumigatus | 64 - 128 µg/mL | [3] |
| 2,5-Dimethoxybenzaldehyde | Aspergillus fumigatus | > 128 µg/mL | [3] |
| 3,5-Dimethoxybenzaldehyde | Aspergillus fumigatus | > 128 µg/mL | [3] |
| 3,4,5-Trimethoxybenzaldehyde | Candida albicans | 1 mg/mL | [4] |
| 2,4,6-Trimethoxybenzaldehyde | Candida albicans | 0.25 mg/mL | [4] |
Note: Specific MIC values for this compound were not found in the surveyed literature. The data for 2-Methylbenzaldehyde suggests that the presence of a single methyl group at the ortho position may result in weaker antifungal activity compared to other derivatives.[2]
Antioxidant Activity
The antioxidant potential of benzaldehyde derivatives is commonly assessed through their ability to scavenge free radicals, often expressed as the half-maximal inhibitory concentration (IC50) in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A lower IC50 value indicates stronger antioxidant activity.
Table 2: Comparative Antioxidant Activity (IC50) of Benzaldehyde Derivatives
| Compound | Assay | IC50 | Reference |
| 3,4-Dihydroxybenzaldehyde | DPPH, ABTS | High activity | [5] |
| 2,5-Dihydroxybenzaldehyde | DPPH | 0.85 ± 0.04 (Trolox Equivalents) | [5] |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | DPPH | > 100 µM | |
| Gallic Acid (Reference) | DPPH | 5.0 - 15.0 µM | |
| Quercetin (Reference) | DPPH | 2.0 - 10.0 µM |
Note: Quantitative antioxidant activity data for this compound was not available in the reviewed literature. Generally, the antioxidant activity of phenolic aldehydes is attributed to the hydrogen-donating ability of the hydroxyl groups.[6] The absence of hydroxyl groups in this compound suggests it may not possess significant radical scavenging activity.
Cytotoxic Activity
The cytotoxic effects of benzaldehyde derivatives against various cancer cell lines are typically evaluated by determining the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
Table 3: Comparative Cytotoxic Activity (IC50) of Benzaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone from 2,6-dimethoxybenzaldehyde (B146518) (b6) | HepG2 (Liver) | 8.5 | [7] |
| Chalcone from 2,6-dimethoxybenzaldehyde (b6) | HeLa (Cervical) | 9.2 | [7] |
| Chalcone from 2,6-dimethoxybenzaldehyde (b8) | SW1990 (Pancreatic) | 7.2 | [7] |
| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 µg/mL | [8] |
| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.42 µg/mL | [8] |
| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | 0.89 µg/mL | [8] |
| Hydrazone 1e | A-549 (Lung) | 13.39 | [9] |
| Oxadiazole 2l | MDA-MB-231 (Breast) | 22.73 | [9] |
| Hydrazone 1d | PC-3 (Prostate) | 9.38 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the key biological assays discussed in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Gentamicin, Fluconazole)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include positive controls (medium with inoculum) and negative controls (medium with inoculum and solvent).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth, which can be assessed visually or by measuring the optical density.
Broth Microdilution Workflow
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[6]
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound: Prepare serial dilutions of the test compound in methanol.
-
Reaction Mixture: Add a specific volume of the DPPH solution to each well, followed by the test compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
DPPH Radical Scavenging Mechanism
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[8]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from a dose-response curve.[8]
MTT Assay Experimental Workflow
Signaling Pathways in Cytotoxicity
The cytotoxic effects of many benzaldehyde derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and interfere with key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Several benzaldehyde derivatives have been shown to induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.
Simplified Intrinsic Apoptosis Pathway
Inhibition of Pro-Survival Signaling
Benzaldehyde derivatives can also exert their anticancer effects by inhibiting pro-survival signaling pathways that are often hyperactivated in cancer cells. These pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, regulate cell growth, proliferation, and survival.
References
- 1. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of Commercially Available 2,6-Dimethylbenzaldehyde
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercially available 2,6-Dimethylbenzaldehyde, a key building block in the synthesis of various pharmaceuticals and agrochemicals. We present detailed experimental protocols, data on potential impurities, and a comparison with alternative reagents.
The integrity of any chemical synthesis or biological assay is fundamentally linked to the purity of the reagents used. In the case of this compound, a versatile aromatic aldehyde, impurities can lead to unwanted side reactions, the formation of difficult-to-separate byproducts, and ultimately, compromised yields and biological activity of the final product. This guide offers a systematic approach to evaluating the purity of commercially sourced this compound, ensuring the reliability of your research.
Understanding Potential Impurities
The most common methods for the industrial synthesis of this compound are the oxidation of 1,2,3-trimethylbenzene (B126466) and the formylation of m-xylene (B151644). These synthetic routes can introduce a variety of process-related impurities.
From the Oxidation of 1,2,3-Trimethylbenzene:
-
Isomeric Impurities: Incomplete separation of trimethylbenzene isomers in the starting material can lead to the formation of 2,3-Dimethylbenzaldehyde and 3,4-Dimethylbenzaldehyde.
-
Unreacted Starting Material: Residual 1,2,3-trimethylbenzene may be present.
-
Over-oxidation Products: Further oxidation of the aldehyde group can result in the formation of 2,6-Dimethylbenzoic acid.
From the Formylation of m-Xylene:
-
Isomeric Impurity: The primary isomeric impurity from this route is 2,4-Dimethylbenzaldehyde.
-
Unreacted Starting Material: Residual m-xylene may be carried through the process.
The presence and concentration of these impurities can vary significantly between suppliers and even between different batches from the same supplier. Therefore, robust analytical characterization is essential.
Comparison of Analytical Methods for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the available instrumentation, the desired level of detail, and the specific impurities being targeted.
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Purity (area %), identification of volatile impurities, and structural elucidation of unknowns. | High sensitivity and specificity, excellent for identifying and quantifying volatile impurities. | May require derivatization for less volatile impurities, potential for thermal degradation of some compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interaction with a stationary phase under high pressure. | Purity (area %), quantification of non-volatile impurities. | High resolution and sensitivity, suitable for a wide range of compounds, non-destructive. | May not be suitable for highly volatile impurities, requires appropriate chromophores for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and environment of atomic nuclei. | Structural confirmation, identification and quantification of major impurities, assessment of isomeric purity. | Provides unambiguous structural information, can be quantitative without the need for individual impurity standards. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. |
Experimental Workflow for Purity Assessment
A systematic workflow is crucial for the comprehensive purity assessment of this compound. The following diagram illustrates a typical experimental approach.
Caption: Experimental workflow for the purity assessment of this compound.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the identification and quantification of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-400)
Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
Calculate the area percentage of each peak to determine the relative abundance of impurities.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the quantification of this compound and its less volatile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in methanol.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity of this compound.
-
Quantify known impurities using certified reference standards if available.
Comparison with Alternatives in a Key Application: Knoevenagel Condensation
This compound is frequently used in Knoevenagel condensations to synthesize a variety of substituted alkenes. However, the drive for more sustainable and efficient chemical processes has led to the development of "greener" alternatives to traditional reaction conditions.
| Method | Catalyst/Solvent System | Reaction Time | Yield | Environmental Impact |
| Traditional Knoevenagel | Piperidine/Pyridine in organic solvent | Several hours | Good to excellent | High (use of toxic and volatile organic solvents) |
| Microwave-Assisted Solvent-Free | Porous calcium hydroxyapatite | 2 minutes | High | Low (no solvent, short reaction time) |
| Ionic Liquid Catalysis | [bmIm]OH in water | 10-30 minutes | 90-97% | Low (recyclable catalyst, aqueous medium)[1] |
| Mechanochemical (Ball Milling) | Chitosan (solvent-free) | 30 minutes | >85% | Very Low (solvent-free, energy-efficient)[1] |
The following diagram illustrates the logical relationship between traditional and greener alternatives for the Knoevenagel condensation.
Caption: Greener alternatives to traditional Knoevenagel condensation.
Conclusion
The purity of commercially available this compound can vary, and a thorough analytical assessment is crucial for ensuring the reliability and reproducibility of research outcomes. A combination of chromatographic and spectroscopic techniques provides a comprehensive impurity profile. For routine quality control, HPLC offers a robust and reliable method for purity determination. For in-depth impurity identification, GC-MS is the technique of choice. Furthermore, researchers are encouraged to explore greener and more efficient alternatives in synthetic applications, such as the Knoevenagel condensation, to align with the principles of sustainable chemistry. By implementing the protocols and understanding the potential pitfalls outlined in this guide, scientists can confidently assess the quality of their starting materials and enhance the integrity of their scientific endeavors.
References
A Comparative Guide to Immunoassay Cross-Reactivity: A Case Study of 2,6-Dimethylbenzaldehyde and its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2,6-Dimethylbenzaldehyde and structurally related aldehydes in the context of a competitive immunoassay. Understanding the specificity of an antibody is critical for the accurate and reliable quantification of a target analyte. Structurally similar compounds present in a sample can compete with the target analyte for antibody binding sites, a phenomenon known as cross-reactivity, which can lead to the overestimation of the analyte's concentration.[1][2]
This document presents a hypothetical dataset to illustrate the principles of cross-reactivity analysis and provides a detailed, representative experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) tailored for small molecule detection.
Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of immunoassay cross-reactivity analysis for this compound and its analogues.
Data Presentation: Cross-Reactivity of Benzaldehyde Analogues
The specificity of an immunoassay is quantified by determining the cross-reactivity of structurally related compounds. The following table summarizes the hypothetical cross-reactivity of a monoclonal antibody developed for the specific detection of this compound. Cross-reactivity is calculated based on the concentration of each compound required to inhibit 50% of the maximum signal (IC50) relative to this compound. The formula used is:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100% [3]
The data illustrates high specificity for this compound, with decreasing antibody recognition as the structure of the analogue deviates from the target analyte, particularly concerning the methyl group substitutions at the ortho positions.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | ![]() | 25 | 100 |
| 2-Methylbenzaldehyde | ![]() | 480 | 5.2 |
| Benzaldehyde | ![]() | 2,100 | 1.2 |
| 2,4,6-Trimethylbenzaldehyde | ![]() | 850 | 2.9 |
Experimental Protocols
The following is a representative, detailed protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for the detection of this compound. This protocol is based on established methodologies for small molecule immunoassays.[4][5]
Materials and Reagents
-
Microtiter Plates: 96-well high-binding polystyrene plates.
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Antibody: Monoclonal antibody specific for this compound.
-
Standard Analyte: this compound, high purity.
-
Test Compounds: 2-Methylbenzaldehyde, Benzaldehyde, 2,4,6-Trimethylbenzaldehyde.
-
Secondary Antibody: Horseradish Peroxidase (HRP) conjugated anti-mouse IgG.
-
Buffers:
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk in PBST.
-
Assay Buffer: 1% BSA in PBST.
-
-
Substrate Solution: 3,3',5,5'-Tetramethylbenzidine (TMB).
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Equipment: Microplate reader with a 450 nm filter, precision pipettes, incubator.
Assay Procedure
-
Plate Coating:
-
Dilute the coating antigen to a final concentration of 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Discard the blocking solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each test compound in Assay Buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Dilute the primary anti-2,6-Dimethylbenzaldehyde antibody in Assay Buffer.
-
Immediately add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Assay Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of the analyte.[6][7]
-
Data Analysis
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.
-
Determine the IC50 value for the standard analyte from the curve. The IC50 is the concentration that results in 50% inhibition of the maximum signal.[1]
-
For each test compound, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the formula provided previously.
Mandatory Visualization
The diagram below illustrates the key steps in the competitive immunoassay workflow used to determine cross-reactivity.
References
- 1. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 5. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 7. mybiosource.com [mybiosource.com]
A Comparative Analysis of the Dipole Moments of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the dipole moments of various substituted benzaldehydes. Understanding the dipole moment is crucial as it influences molecular interactions, solubility, and overall chemical reactivity, which are key parameters in drug design and development. This document summarizes experimental data, details the methodologies for its acquisition, and provides a theoretical framework for interpreting the observed trends.
Quantitative Data Summary
The dipole moment of a molecule is a measure of its overall polarity. In substituted benzaldehydes, the net dipole moment is a vector sum of the dipole moments of the aldehyde group and the substituent on the benzene (B151609) ring. The magnitude and direction of the overall dipole moment are significantly influenced by the electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, or para) of the substituent. The experimental dipole moments of a range of substituted benzaldehydes, measured in benzene solution, are presented in the table below.
| Substituent | Position | Dipole Moment (Debye) |
| -H | - | 2.89 - 3.14[1][2] |
| -CH₃ | para | 3.26[3] |
| -Cl | ortho | 2.80 - 3.00[4][5] |
| meta | 2.44 - 2.61[4][6] | |
| para | 2.00 - 2.05[4][7] | |
| -NO₂ | ortho | - |
| meta | 3.39[8] | |
| para | 2.47 - 2.65 | |
| -OH | ortho | 4.23 |
| meta | - | |
| para | 4.19 - 4.22 | |
| -OCH₃ | para | 3.70[3] |
Interpreting the Data: Electronic Effects
The observed trends in the dipole moments can be explained by considering the interplay of inductive and resonance effects of the substituents.
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are strongly electron-withdrawing. When placed at the para position, the group moment of the nitro group is in the opposite direction to the group moment of the aldehyde group. This results in a smaller overall dipole moment for p-nitrobenzaldehyde compared to benzaldehyde (B42025). In the meta position, the vector addition results in a larger dipole moment.
-
Electron-Donating Groups (EDGs): Substituents like the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are electron-donating through resonance. When at the para position, their group moments are in the same general direction as the aldehyde group's moment, leading to a significantly larger overall dipole moment.[3]
-
Halogens: Halogens like chlorine (-Cl) exhibit both an electron-withdrawing inductive effect and an electron-donating resonance effect. The inductive effect is generally stronger. For p-chlorobenzaldehyde, the opposing inductive effect leads to a smaller dipole moment than benzaldehyde.[4][7] The dipole moment of o-chlorobenzaldehyde is larger than the para isomer and similar to benzaldehyde, which can be attributed to the different vector addition of the group moments due to their relative positions.[4][5]
The following diagram illustrates the vector addition of group moments for para-substituted benzaldehydes.
Caption: Vector addition of group dipole moments in para-substituted benzaldehydes.
Experimental Protocols
The determination of dipole moments of substituted benzaldehydes in a non-polar solvent like benzene is a standard physical chemistry experiment. A common and reliable method is the Guggenheim method, which simplifies the calculation by avoiding the need for density measurements of the solutions.
Guggenheim Method: A Step-by-Step Protocol
-
Solution Preparation:
-
Prepare a series of dilute solutions of the substituted benzaldehyde in a non-polar solvent (e.g., benzene or carbon tetrachloride) with varying mole fractions of the solute.
-
Ensure the glassware is scrupulously clean and dry to avoid any contamination that could affect the dielectric constant measurements.
-
-
Instrumentation:
-
Dipole Meter: An instrument capable of accurately measuring the dielectric constant of the solutions. This is often based on a heterodyne beat method.
-
Refractometer: An Abbé refractometer or a similar instrument to measure the refractive index of the solutions.
-
Thermostat: A constant temperature water bath to maintain the temperature of the solutions during measurements, typically at 25°C or 30°C.
-
-
Measurements:
-
Calibrate the dipole meter with the pure solvent.
-
Measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions.
-
Measure the refractive index (n) of the pure solvent and each of the solutions using the refractometer.
-
-
Data Analysis:
-
The Guggenheim equation is used to calculate the dipole moment (μ): μ² = [27kT / (4πN(ε₁ + 2)(n₁² + 2))] * [(Δε / w₂) - (Δn² / w₂)] where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
N is Avogadro's number
-
ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent, respectively
-
Δε is the difference between the dielectric constant of the solution and the solvent
-
Δn² is the difference between the square of the refractive index of the solution and the solvent
-
w₂ is the weight fraction of the solute
-
-
Plot (ε - ε₁) and (n² - n₁²) against the weight fraction (w₂) of the solute. The slopes of these plots give (Δε / w₂) and (Δn² / w₂), respectively.
-
Substitute these values into the Guggenheim equation to determine the dipole moment of the substituted benzaldehyde.
-
The following diagram outlines the experimental workflow for determining the dipole moment.
Caption: Experimental workflow for dipole moment determination.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,6-Dimethylbenzaldehyde
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. Adherence to proper disposal protocols for reagents like 2,6-Dimethylbenzaldehyde is not just a matter of compliance, but a critical component of a safe and efficient research environment. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, in line with regulatory standards and best laboratory practices.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). According to its Safety Data Sheet (SDS), this compound can cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4] Therefore, all handling should take place within a certified chemical fume hood.
Essential PPE includes:
-
Safety Goggles: To protect against splashes.[5]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[5]
-
Lab Coat: To protect skin and clothing from contamination.[5]
Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA), chemical waste must be correctly identified and managed.[5] Waste containing this compound is classified as hazardous due to its irritant properties.[1][5] It is crucial to never dispose of this chemical in regular trash or down the sewer system.[4][5][6]
Step-by-Step Disposal Procedures
The mandated method for the disposal of this compound is through a licensed hazardous waste disposal company, which should be coordinated through your institution's Environmental Health and Safety (EHS) office.[5] Proper segregation and storage of the chemical waste are the foundational steps in a compliant disposal process.[5][6]
1. Solid Waste:
-
Collect any pure, unused, or contaminated solid this compound in a designated, robust, and sealable hazardous waste container.[5]
-
This includes any absorbent materials used for spill cleanup.[5]
2. Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.[5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[5][6] For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[5]
3. Contaminated Labware:
-
Disposable Items: Items such as pipette tips, gloves, and wipes that are contaminated with this compound should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.[5]
-
Non-disposable Glassware: Glassware must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous liquid waste.[5][7]
4. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5][6]
-
The label should also include the date the container was filled and the percentage of each chemical component.[6]
-
Store waste containers in a designated, well-ventilated, and cool satellite accumulation area.[2][5] Keep containers tightly closed and stored upright to prevent leakage.[2]
Quantitative Data for Hazardous Waste Classification
The following table summarizes general quantitative data used to classify hazardous waste. These are general regulatory limits and not specific to this compound unless otherwise noted.
| Characteristic | Regulatory Limit | Relevance to this compound |
| Ignitability (Flash Point) | < 60°C (140°F) | While this compound is a solid, solutions in flammable solvents will be classified as ignitable hazardous waste.[5][8] |
| Corrosivity (pH) | ≤ 2 or ≥ 12.5 | Aqueous solutions of this compound waste must fall within a pH range of 5.5 to 10.5 for any potential drain disposal, which requires explicit EHS approval and is generally discouraged.[5][9] |
| Toxicity Characteristic Leaching Procedure (TCLP) | Varies by contaminant (e.g., Mercury > 0.2 ppm) | If this compound is mixed with any of the regulated toxic metals or organic compounds, the resulting waste may be classified as toxic hazardous waste based on these concentration limits.[8] |
| Satellite Accumulation Area Limit | Up to 55 gallons of a single hazardous waste stream | Laboratories should have designated satellite accumulation areas for the temporary storage of hazardous waste.[5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. This compound | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 1123-56-4 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. pfw.edu [pfw.edu]
Personal protective equipment for handling 2,6-Dimethylbenzaldehyde
Essential Safety and Handling Guide for 2,6-Dimethylbenzaldehyde
This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Immediate Safety Precautions
This compound presents several hazards that necessitate careful handling.[1] It is crucial to be aware of these potential risks before beginning any work.
| Hazard Type | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing. Wash hands thoroughly after handling.[2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses with side-shields or chemical safety goggles.[3] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2][3] | Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[3][4] If dust or aerosols are generated, respiratory protection is required.[3] |
| Ingestion | May be harmful if swallowed, causing gastrointestinal irritation.[3] | Do not eat, drink, or smoke when using this product. If swallowed, rinse your mouth with water and consult a physician.[3][5] |
Required Personal Protective Equipment (PPE)
The proper selection and use of PPE are paramount to minimizing exposure to this compound. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6][7]
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses meeting ANSI Z.87.1 or EN 166(EU) standards.[2][3][6] A face shield may be required if there is a splash hazard.[3] | To protect against splashes and fine dust particles.[4] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene are suitable).[4] A fully buttoned lab coat or impervious clothing.[4][6] Closed-toe shoes and long pants.[3] | To protect the skin and clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., type OV/AG (US) or ABEK (EU)) is required if engineering controls are insufficient or when dusts or aerosols are generated.[3][6][7] | To prevent inhalation of irritating vapors, mists, or dust.[6] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] All personnel must be trained on the hazards and proper handling procedures.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2][4]
-
Donning PPE : Put on all required PPE as specified in the table above. Inspect gloves for any signs of damage before use.[4][6]
-
Handling the Chemical : Avoid contact with skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Use non-sparking tools where applicable.[8]
-
After Handling : Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[6]
-
Glove Removal : Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]
-
Decontamination : Clean the work area thoroughly after use.
Storage and Disposal
Proper storage and waste disposal are critical for laboratory safety and environmental protection.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][9]
-
Keep away from heat, open flames, and other sources of ignition.[2]
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.[2][3][9]
Disposal:
-
This compound waste is classified as hazardous due to its irritant properties.[4]
-
All waste, including unused material and contaminated labware, must be collected in a dedicated and correctly labeled hazardous waste container.[4]
-
Do not dispose of this chemical in the regular trash or down the sewer system.[4][6]
-
Arrange for the disposal of surplus and non-recyclable solutions through a licensed disposal company, coordinated with your institution's Environmental Health and Safety (EHS) office.[6]
-
Handle uncleaned containers as you would the product itself.[3][5]
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
- 1. This compound | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




